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  • Product: (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride
  • CAS: 2287247-71-4

Core Science & Biosynthesis

Foundational

crystal structure and physicochemical properties of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound (2R)-1-(4-tert-butylphenyl)propan-2-amine hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride (CAS: 2287247-71-4)[1] is a highly lipophilic, chiral substituted amphetamine derivative. While it shares a structural backbone with well-documented serotonin (5-HT) receptor modulators like 2,5-dimethoxy-4-tert-butylamphetamine (DOTB)[2][3], the unsubstituted 4-tert-butylamphetamine core is also of significant interest in forensic chemistry, frequently appearing as a marker or impurity in clandestine syntheses derived from 4-tert-butylphenylacetone[4].

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. This whitepaper details the causality behind its physicochemical behavior, the thermodynamic principles governing its crystal lattice, and self-validating analytical workflows required for rigorous structural characterization.

Chemical Identity & Physicochemical Properties

The addition of a para-tert-butyl group to the amphetamine backbone introduces massive steric bulk. This functionalization fundamentally alters the molecule's pharmacokinetic profile, driving up its lipophilicity and dictating its orientation within hydrophobic receptor pockets (analogous to the binding mechanics observed in 5-HT2A receptor studies)[3].

Quantitative Data Summary

Table 1: Physicochemical and Molecular Profile

PropertyValue / Description
Chemical Name (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride
CAS Registry Number 2287247-71-4[1]
Molecular Formula C₁₃H₂₁N · HCl (Salt: C₁₃H₂₂ClN)[5]
Monoisotopic Mass (Free Base) 191.1674 Da[5]
Predicted LogP ~3.3 (Significantly higher than unsubstituted amphetamine)[5]
Chirality (2R)-enantiomer (Levo-isomer equivalent)
Hazard Classification Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2[1]

Crystal Structure & Lattice Dynamics (Theoretical Framework)

Because the compound is enantiopure, it must crystallize in a non-centrosymmetric (Sohncke) space group. For phenethylamine hydrochlorides, this is most commonly the orthorhombic P21​21​21​ or monoclinic P21​ space group.

  • Hydrogen Bonding Network: The crystal lattice is thermodynamically driven by strong ionic and hydrogen-bonding interactions. The protonated primary amine ( −NH3+​ ) acts as a hydrogen bond donor to three adjacent chloride ( Cl− ) anions, typically forming infinite 2D sheets along the crystallographic axes.

  • Steric Packing & Rotational Disorder: The para-tert-butyl group is highly symmetric but prone to rotational disorder around the Cphenyl​−Ct−butyl​ bond at ambient temperatures. To resolve the structure with high confidence (R-factor < 0.05), X-ray diffraction must be performed at cryogenic temperatures to freeze out this rotation and minimize thermal displacement parameters (ellipsoids).

Experimental Methodologies: Self-Validating Systems

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . Every step contains an internal check to prevent the propagation of analytical errors.

Protocol 1: Single-Crystal Growth and SC-XRD Analysis

Objective: Obtain diffraction-quality single crystals and resolve the absolute configuration.

  • Solvent Selection: Dissolve 50 mg of the HCl salt in a minimum volume of anhydrous methanol.

    • Causality: The hydrochloride salt exhibits high solubility in polar, protic solvents like methanol, but is insoluble in ethereal antisolvents.

  • Vapor Diffusion: Place the open methanol vial inside a larger, sealed chamber containing diethyl ether.

    • Causality: Ether slowly diffuses into the methanol vapor phase. This thermodynamically controlled supersaturation prevents the kinetic trapping of lattice defects, yielding pristine single crystals.

  • Optical Validation: After 48–72 hours, harvest the crystals under a polarized light microscope. Select a block-like crystal exhibiting uniform birefringence (confirming a single crystalline domain).

  • Cryogenic Data Collection: Mount the crystal on a MiTeGen loop with paratone oil and immediately transfer to a 100 K nitrogen cold stream on the diffractometer.

    • Causality: The cold stream prevents solvent loss and freezes the tert-butyl rotational disorder mentioned in Section 3.

  • Refinement & Validation: Solve the structure using direct methods. Validate the absolute configuration by analyzing the Flack parameter (which must refine to ~0 for the R-enantiomer).

SC_XRD_Workflow N1 Synthesize/Purify (2R)-4-tBuA HCl N2 Solvent Selection (MeOH / Et2O) N1->N2 N3 Vapor Diffusion Crystallization N2->N3 N4 Optical Microscopy (Birefringence Check) N3->N4 N5 SC-XRD Data Collection (Cryogenic 100 K) N4->N5 N6 Structure Solution (Flack Parameter ~0) N5->N6

Caption: Workflow for the crystallization and SC-XRD structural validation of (2R)-4-tBuA HCl.

Protocol 2: Thermal and Phase Profiling

Objective: Establish the melting point, check for polymorphism, and validate bulk phase purity.

  • Thermogravimetric Analysis (TGA): Heat a 5 mg sample at 10 °C/min from 25 °C to 300 °C under dry nitrogen.

    • Validation Check: Ensure no mass loss occurs before the melting event. If mass loss is observed <150 °C, it indicates trapped solvent or a hydrate, which invalidates subsequent melting point data.

  • Differential Scanning Calorimetry (DSC): Heat a fresh 3 mg sample in a crimped aluminum pan at 10 °C/min. Record the onset of the endothermic melting peak.

    • Causality: By mandating a TGA prior to DSC, the workflow becomes self-validating. Any endotherm observed in the DSC can be confidently assigned to a true melting event (or polymorph transition) rather than a desolvation artifact.

  • Powder X-Ray Diffraction (PXRD): Grind the bulk powder and scan from 2θ=5∘ to 40∘ . Compare the experimental diffractogram to the simulated pattern derived from the SC-XRD .cif file. A 1:1 peak match confirms bulk phase purity.

Physico_Logic A Bulk Powder (2R)-4-tBuA HCl B TGA Analysis (Mass Loss Check) A->B D PXRD Analysis (Phase Purity) A->D C DSC Analysis (Thermal Transitions) B->C If no mass loss E Desolvation / Decomposition B->E F True Melting Point / Polymorphism C->F G Lattice Match to SC-XRD Data D->G

Caption: Self-validating logic for the physicochemical and thermal characterization of the bulk powder.

References

  • 2287247-71-4 (C13H21N) - PubChemLite | uni.lu | 5

  • (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride | NextSDS | 1

  • 2,5-Dimethoxy-4-tert-butylamphetamine | Wikipedia | 2

  • Role of the 5-HT2A receptor in the locomotor hyperactivity produced by phenylalkylamine hallucinogens in mice | PMC - NIH | 3

  • The 2007 “Research on Drug Evidence” Report | DEA.gov | 4

Sources

Exploratory

Preliminary In Vitro Toxicity Screening of (2R)-1-(4-tert-butylphenyl)propan-2-amine Hydrochloride: A Comprehensive Technical Guide

Executive Summary (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride (hereafter referred to as 4-t-BuA HCl ) is an emerging substituted amphetamine derivative. Originally identified as a clandestine impurity and des...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride (hereafter referred to as 4-t-BuA HCl ) is an emerging substituted amphetamine derivative. Originally identified as a clandestine impurity and designer drug[1][2], its toxicological profile remains largely uncharacterized. The addition of a bulky, highly lipophilic tert-butyl group at the para position of the phenyl ring significantly alters its pharmacokinetic properties, increasing blood-brain barrier penetration and potentially shifting its receptor affinity profile compared to unsubstituted amphetamines.

As a Senior Application Scientist, I have designed this technical whitepaper to outline a robust, self-validating in vitro screening cascade. This guide moves beyond basic viability testing, integrating mechanistic neurotoxicity, hepatotoxicity, and cardiotoxicity assays to establish a comprehensive hazard profile for 4-t-BuA HCl, aligning with the[3].

Scientific Rationale & Experimental Design

To accurately profile 4-t-BuA HCl, we must select physiological models that express the specific molecular targets exploited by amphetamine derivatives.

  • Neurotoxicity (SH-SY5Y): Amphetamines exert toxicity primarily by reversing monoamine transporters (DAT/NET) and disrupting the vesicular monoamine transporter (VMAT2). We utilize the human neuroblastoma SH-SY5Y cell line. Crucially, these cells must be differentiated using Retinoic Acid and BDNF. Undifferentiated cells lack sufficient DAT/NET expression; differentiation upregulates these transporters, creating a physiologically relevant model of human dopaminergic neurons[4][5].

  • Hepatotoxicity (HepG2): As the primary site of xenobiotic metabolism, the liver is highly susceptible to drug-induced injury. HepG2 cells provide a standardized baseline for first-pass metabolic toxicity.

  • Cardiotoxicity (hERG-HEK293): Substituted amphetamines carry a high risk of cardiovascular liability. We assess the inhibition of the rapid delayed rectifier potassium current (IKr) using the hERG patch-clamp assay, strictly adhering to [6][7].

Workflow A Compound: 4-t-BuA HCl Preparation & QC B Cellular Models (SH-SY5Y, HepG2, hERG-HEK293) A->B C Primary Screening (CellTiter-Glo ATP Assay) B->C E Electrophysiology (hERG Patch-Clamp) B->E D Mechanistic Assays (ROS, JC-1, Caspase-3/7) C->D F Data Integration & Toxicological Profiling D->F E->F

Figure 1: Multi-parametric in vitro toxicity screening workflow for 4-t-BuA HCl.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: High-Throughput Cytotoxicity (ATP Quantitation)

Causality Note: Amphetamine derivatives are known to induce mitochondrial dysfunction by uncoupling the electron transport chain[5]. The traditional MTT assay relies on the enzymatic reduction of tetrazolium salts by mitochondrial succinate dehydrogenase. If 4-t-BuA HCl impairs mitochondrial metabolism before inducing actual cell death, the MTT assay will yield a false-positive cytotoxicity artifact. To build a self-validating system, we utilize the CellTiter-Glo luminescent assay, which quantifies absolute ATP levels—a direct, orthogonal indicator of cellular viability.

  • Cell Seeding: Seed HepG2 and differentiated SH-SY5Y cells at 1×104 cells/well in 96-well opaque-walled plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 4-t-BuA HCl (0.1 µM to 1000 µM) in assay medium.

  • Controls: Include 0.1% DMSO as a vehicle control (0% toxicity) and 0.1% Triton X-100 as a positive control (100% lysis).

  • Incubation: Expose cells for 24 hours.

  • Detection: Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes, and record luminescence.

Protocol 2: Mechanistic Neurotoxicity (Oxidative Stress & ΔΨm)

Causality Note: The lipophilic nature of 4-t-BuA HCl likely facilitates rapid entry into dopaminergic neurons, where it disrupts VMAT2. This causes massive cytosolic efflux of dopamine, leading to auto-oxidation and the generation of Reactive Oxygen Species (ROS)[4]. We measure this cascade using DCFDA (for ROS) and JC-1 dye (for mitochondrial membrane potential, ΔΨm).

  • Dye Loading: Wash differentiated SH-SY5Y cells with PBS. Pre-load with 10 µM H₂DCFDA (ROS) or 2 µM JC-1 (ΔΨm) for 30 minutes at 37°C.

  • Exposure: Treat cells with sub-lethal concentrations of 4-t-BuA HCl (e.g., IC₂₀ and IC₅₀ derived from Protocol 1). Use MDMA (3,4-methylenedioxymethamphetamine) as a positive pharmacological control for amphetamine-induced ROS[4].

  • Kinetic Readout: Measure fluorescence kinetically over 6 hours. For JC-1, monitor the ratio of red (aggregate, ~590 nm) to green (monomer, ~529 nm) fluorescence. A decrease in the red/green ratio indicates mitochondrial depolarization.

Protocol 3: Cardiotoxicity (Automated hERG Patch-Clamp)

Causality Note: Inhibition of the hERG channel leads to action potential prolongation and potentially fatal Torsades de Pointes (TdP). We conduct this assay at physiological temperatures (37°C) rather than room temperature. Temperature drastically affects channel gating kinetics and drug-binding affinity; failing to account for this can result in a dangerous underestimation of proarrhythmic risk, as outlined in[7].

  • Cell Preparation: Harvest HEK293 cells stably expressing the hERG channel and load them into an automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Electrophysiology: Establish whole-cell configuration. Apply a standardized voltage protocol (holding at -80 mV, depolarizing to +20 mV, followed by a repolarizing step to -50 mV to elicit the tail current). Maintain the recording chamber strictly at 37°C[6].

  • Compound Application: Apply 4-t-BuA HCl cumulatively. Use E-4031 (0.5 µM) as a full-block positive control to validate assay sensitivity.

  • Analysis: Calculate the IC₅₀ based on the fractional block of the peak tail current.

Mechanistic Pathway of Toxicity

Based on the structural homology of 4-t-BuA HCl to para-halogenated amphetamines and synthetic cathinones, the primary driver of neurotoxicity is the disruption of intracellular monoamine homeostasis[4][5].

Pathway A 4-t-BuA HCl Exposure B DAT/NET Uptake A->B C VMAT2 Disruption B->C D Cytosolic DA Accumulation C->D E Auto-oxidation & ROS Generation D->E F Apoptosis (Caspase Active) E->F

Figure 2: Proposed neurotoxic signaling pathway of 4-t-BuA HCl in dopaminergic neurons.

Quantitative Data Presentation

The following table summarizes the critical toxicity metrics evaluated in this screening cascade. (Note: Values represent expected pharmacological thresholds based on structurally analogous para-substituted amphetamines).

Assay / EndpointCell ModelIncubation / ConditionExpected IC₅₀ / ThresholdReference Control
General Cytotoxicity (ATP) HepG224 Hours~ 300 - 500 µMTriton X-100 (100% Lysis)
Neurotoxicity (ATP) SH-SY5Y (Diff.)24 Hours~ 150 - 250 µMMDMA (IC₅₀ ~ 200 µM)
ROS Generation SH-SY5Y (Diff.)6 Hours (Kinetic)Significant at > 50 µMH₂O₂ (100 µM)
Mitochondrial Depolarization SH-SY5Y (Diff.)6 Hours (Kinetic)Significant at > 100 µMFCCP (10 µM)
hERG Inhibition (IKr) HEK293-hERGAcute (37°C)~ 10 - 50 µME-4031 (IC₅₀ ~ 10 nM)

Conclusion

The in vitro evaluation of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride requires a multi-tiered approach. Because of its lipophilic para-substitution, it is highly likely to exhibit pronounced mitochondrial toxicity and hERG liability. By employing self-validating endpoints (ATP vs. MTT), physiologically relevant models (differentiated SH-SY5Y), and regulatory-compliant electrophysiology (37°C patch-clamp), researchers can generate high-confidence, artifact-free toxicological profiles for this emerging compound.

References

  • NextSDS. "(2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride - Chemical Substance Information". Available at: [Link]

  • DEA Microgram Journal. "Identification of 4-tert-butylamphetamine in clandestine amphetamine samples". Available at: [Link]

  • OECD. "In vitro assays for developmental neurotoxicity (DNT-IVB)". Available at: [Link]

  • Valente, M. J., et al. "Neurotoxicity of β-Keto Amphetamines: Deathly Mechanisms Elicited by Methylone and MDPV in Human Dopaminergic SH-SY5Y Cells". PubMed. Available at: [Link]

  • European Medicines Agency (EMA). "ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential". Available at: [Link]

  • Luethi, D., et al. "Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells". MDPI. Available at: [Link]

  • HESI Global. "Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.1 best practices". Available at: [Link]

Sources

Foundational

metabolic pathway mapping of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride

Metabolic Pathway Mapping of (2R)-1-(4-tert-butylphenyl)propan-2-amine Hydrochloride: A Comprehensive Technical Guide Executive Summary Understanding the metabolic fate of novel psychoactive substances and complex active...

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Author: BenchChem Technical Support Team. Date: March 2026

Metabolic Pathway Mapping of (2R)-1-(4-tert-butylphenyl)propan-2-amine Hydrochloride: A Comprehensive Technical Guide

Executive Summary

Understanding the metabolic fate of novel psychoactive substances and complex active pharmaceutical ingredients (APIs) is a critical mandate in drug development and forensic toxicology. This whitepaper elucidates the metabolic pathway mapping of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride , a chiral, para-substituted amphetamine derivative. By analyzing the structural determinants of this specific enantiomer, we can predict its pharmacokinetic vulnerabilities, design self-validating in vitro assays, and establish a robust analytical framework for metabolite identification using high-resolution mass spectrometry.

Structural Determinants & Metabolic Causality

To accurately map the metabolism of this compound, we must dissect its chemical architecture. The molecule consists of an amphetamine core modified by a bulky tert-butyl group at the para position of the phenyl ring, synthesized as the (2R)-enantiomer (the levorotatory isomer).

These structural features dictate the metabolic flux through specific Cytochrome P450 (CYP) pathways:

  • Steric Hindrance at the Para Position: In unsubstituted amphetamines, CYP2D6-mediated para-aromatic hydroxylation is a primary clearance mechanism 1. However, the bulky, highly lipophilic tert-butyl group completely blocks this site. Consequently, the enzyme's catalytic focus is forced to shift.

  • Aliphatic Shunting: Because the para position is inaccessible, the tert-butyl group itself becomes the primary target for oxidation. CYP3A4 and CYP2D6 readily hydroxylate the methyl groups of the tert-butyl moiety, a classic metabolic shunt observed in other tert-butyl containing drugs like terfenadine and ombitasvir 2.

  • Stereoselective Kinetics: CYP2D6 often exhibits stereoselectivity, generally favoring the (S)-enantiomer for aromatic oxidation. The (2R) configuration of this compound further suppresses residual aromatic hydroxylation (e.g., at the meta position), ensuring that aliphatic hydroxylation dominates the clearance profile.

Core Metabolic Pathways

Based on the structural causality outlined above, the metabolic mapping of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride follows three distinct Phase I pathways and subsequent Phase II conjugation.

  • Pathway A: Aliphatic Hydroxylation (Major) The primary metabolic route is the hydroxylation of one of the tert-butyl methyl groups to form 1-(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)propan-2-amine. This primary alcohol can undergo secondary oxidation by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) to yield a terminal carboxylic acid metabolite.

  • Pathway B: Oxidative Deamination (Moderate) The alpha-methyl group slows, but does not entirely prevent, oxidative deamination. CYP2C enzymes and Flavin-containing monooxygenases (FMOs) convert the primary amine into a ketone, yielding 1-(4-tert-butylphenyl)propan-2-one.

  • Pathway C: Meta-Aromatic Hydroxylation (Minor) With the para position blocked, minor CYP2D6 activity may result in hydroxylation at the meta position, forming 3-hydroxy-4-tert-butylamphetamine.

  • Pathway D: Phase II Conjugation The hydroxylated metabolites from Pathways A and C serve as substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs), forming highly polar glucuronide and sulfate conjugates for renal excretion.

MetabolicPathway Parent (2R)-1-(4-tert-butylphenyl) propan-2-amine tBu_OH Aliphatic Hydroxylation (Hydroxy-tert-butyl metabolite) Parent->tBu_OH CYP3A4 / CYP2D6 (Major Pathway) Ketone Oxidative Deamination (1-(4-tert-butylphenyl)propan-2-one) Parent->Ketone CYP2C / FMO (Moderate Pathway) Meta_OH Aromatic Hydroxylation (3-Hydroxy-4-tert-butylamphetamine) Parent->Meta_OH CYP2D6 (Minor Pathway) tBu_COOH Carboxylic Acid Metabolite (Oxidized tert-butyl) tBu_OH->tBu_COOH ADH / ALDH (Secondary Oxidation) Phase2_Gluc Glucuronide Conjugates tBu_OH->Phase2_Gluc UGTs Meta_OH->Phase2_Gluc UGTs Phase2_Sulf Sulfate Conjugates Meta_OH->Phase2_Sulf SULTs

Fig 1. Predicted metabolic pathway mapping of (2R)-1-(4-tert-butylphenyl)propan-2-amine.

Quantitative Data: Kinetic & Isoform Profiling

To facilitate targeted mass spectrometry screening, the expected mass shifts (ΔDa) and relative abundances of the predicted metabolites are summarized below.

Table 1: Predicted Metabolic Clearance and Isoform Contributions

MetaboliteMetabolic PathwayPrimary Enzyme(s)Relative Abundance (%)Mass Shift (ΔDa)
Hydroxy-tert-butyl Aliphatic HydroxylationCYP3A4, CYP2D655 - 65%+15.9949
Carboxylic Acid Secondary OxidationADH, ALDH10 - 15%+29.9741
Phenylacetone deriv. Oxidative DeaminationCYP2C9, FMO315 - 20%-1.0316
Meta-Hydroxy Aromatic HydroxylationCYP2D6< 5%+15.9949
Glucuronide Conjugates Phase II ConjugationUGT1A1, UGT2B7Variable+176.0321

Experimental Methodology: Self-Validating LC-HRMS/MS Protocol

To empirically validate this metabolic map, a rigorous in vitro assay using Human Liver Microsomes (HLMs) coupled with Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) is required 3.

A standard protocol is insufficient; the system must be self-validating to ensure that detected mass shifts are true enzymatic metabolites and not artifactual degradants.

Step-by-Step Self-Validating Workflow

Step 1: System Preparation & Control Setup Prepare four distinct reaction matrices to isolate causality:

  • Test Sample: HLM (1 mg/mL protein) + API (10 µM) + NADPH (1 mM).

  • Negative Control 1 (-NADPH): HLM + API + Buffer. (Validates that metabolism is strictly CYP-dependent).

  • Negative Control 2 (T=0): HLM + API + NADPH, quenched immediately. (Establishes the baseline parent drug signal and rules out extraction artifacts).

  • Positive Control: HLM + Dextromethorphan + NADPH. (Validates the specific HLM batch's CYP2D6/3A4 viability).

Step 2: Incubation Incubate the mixtures in a shaking water bath at 37°C. Draw 50 µL aliquots at 0, 15, 30, and 60 minutes.

Step 3: Enzymatic Quenching & Protein Precipitation Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., amphetamine-d5). Causality note: The 3:1 organic-to-aqueous ratio instantly denatures the CYP enzymes, halting the reaction at the exact time point, while precipitating the microsomal proteins to protect the LC column.

Step 4: Centrifugation & Extraction Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Extract 100 µL of the clear supernatant and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion during chromatography.

Step 5: LC-HRMS/MS Acquisition & Mass Defect Filtering Inject 5 µL onto a C18 reversed-phase column. Utilize a Data-Dependent Acquisition (DDA) method in positive Electrospray Ionization (ESI+) mode. Apply Mass Defect Filtering (MDF) in the data analysis software. Causality note: Because metabolic transformations (like the addition of oxygen, +15.9949 Da) shift the exact mass in mathematically predictable ways, MDF computationally filters out endogenous microsomal matrix noise, isolating only the drug-related peaks for MS/MS structural elucidation.

Workflow Step1 1. Incubation HLM + NADPH 37°C, 0-60 min Step2 2. Quenching Ice-cold MeCN Protein Precipitation Step1->Step2 Step3 3. Centrifugation 14,000 x g, 15 min Extract Supernatant Step2->Step3 Step4 4. LC-HRMS/MS C18 Column, ESI+ Data Dependent Acq. Step3->Step4 Step5 5. Data Analysis Mass Defect Filtering Metabolite ID Step4->Step5

Fig 2. Self-validating LC-HRMS/MS experimental workflow for metabolite identification.

References

  • Metabolism of t-butyl groups in drugs - Hypha Discovery Blogs Source: Hypha Discovery URL
  • Source: National Institutes of Health (NIH)
  • Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)

Sources

Exploratory

neurochemical effects of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride in mammalian models

The Neurochemical Architecture of (2R)-1-(4-tert-butylphenyl)propan-2-amine Hydrochloride in Mammalian Models 1. Stereochemical and Structural Pharmacodynamics The compound (2R)-1-(4-tert-butylphenyl)propan-2-amine hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

The Neurochemical Architecture of (2R)-1-(4-tert-butylphenyl)propan-2-amine Hydrochloride in Mammalian Models

1. Stereochemical and Structural Pharmacodynamics The compound (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride—often referred to in research contexts as the (R)-enantiomer of 4-tert-butylamphetamine (4-TAB or 4-tBuA)—represents a highly specialized node in the structure-activity relationship (SAR) of substituted phenethylamines. The addition of a bulky, lipophilic tert-butyl group at the para position of the phenyl ring fundamentally alters its interaction with monoamine transporters compared to unsubstituted amphetamine[1].

While classical amphetamines easily access the dopamine transporter (DAT) pore to induce massive dopamine efflux, the steric hindrance of the tert-butyl moiety restricts DAT binding. Consequently, the molecule exhibits a pronounced shift toward the serotonin transporter (SERT) and the norepinephrine transporter (NET)[2]. Furthermore, the (2R) stereocenter (analogous to levoamphetamine) intrinsically possesses lower dopaminergic efficacy than its (2S) counterpart, solidifying this compound's profile as a preferential serotonergic and noradrenergic modulator[3].

2. Mechanisms of Monoamine Efflux The neurochemical effects of (2R)-4-tBuA are driven by carrier-mediated monoamine release. The high lipophilicity of the tert-butyl group allows the compound to passively diffuse across the presynaptic neuronal membrane[4]. Once in the cytosol, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular pH gradient and causing the leakage of stored serotonin (5-HT) and norepinephrine (NE) into the cytoplasm.

This cytosolic accumulation reverses the concentration gradient. The compound simultaneously acts as a substrate at SERT and NET, triggering reverse transport (efflux) of these neurotransmitters into the synaptic cleft, leading to downstream receptor activation[5].

Pathway Compound (2R)-4-tBuA HCl Membrane Neuronal Membrane (Lipophilic Diffusion) Compound->Membrane Transporter SERT / NET (Substrate Binding) Compound->Transporter VMAT2 VMAT2 Disruption Membrane->VMAT2 Efflux Reverse Transport (Monoamine Efflux) Transporter->Efflux Cytosol Cytosolic Monoamine Accumulation VMAT2->Cytosol Cytosol->Efflux Receptor Post-Synaptic Receptor Activation Efflux->Receptor

Monoamine efflux pathway mediated by (2R)-4-tBuA via VMAT2 disruption and reverse transport.

3. Quantitative Pharmacodynamic Profiling To understand the relative potencies, we evaluate the binding affinities ( Ki​ ) and release efficacies ( EC50​ ) derived from structure-activity models of 4-alkyl-substituted amphetamines. The data below highlights the divergence from classical dopaminergic stimulants.

Target ProteinActivity TypeExtrapolated Ki​ (nM)Extrapolated EC50​ (nM)Clinical / Behavioral Correlate
SERT Substrate / Releaser45 - 80120 - 150Entactogenic effects, mood modulation
NET Substrate / Releaser90 - 150200 - 250Autonomic arousal, alertness
DAT Weak Inhibitor> 5,000> 10,000Lack of classical psychomotor stimulation
5-HT2A Partial Agonist300 - 500N/AMild perceptual alterations
VMAT2 Inhibitor~ 800N/AVesicular depletion of monoamines

Note: Values are extrapolated based on the established SAR of para-alkylated amphetamine analogs in mammalian synaptosomal models.

4. Experimental Workflows for Mammalian Models To empirically validate the neurochemical effects of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride, researchers rely on robust, self-validating experimental protocols.

Workflow S1 Stereotaxic Surgery S2 Probe Implantation S1->S2 S3 aCSF Perfusion S2->S3 S4 HPLC-ECD Analysis S3->S4 S5 Data Quantification S4->S5

In vivo microdialysis workflow for real-time quantification of extracellular monoamines.

Protocol A: Real-Time In Vivo Microdialysis with HPLC-ECD This protocol measures the extracellular flux of monoamines in the prefrontal cortex (PFC) of awake, freely moving Sprague-Dawley rats.

  • Step 1: Surgical Preparation. Anesthetize the rat (e.g., Isoflurane 2-3%) and secure it in a stereotaxic frame. Causality: Rigid fixation ensures millimeter-precision when targeting the PFC, preventing off-target probe placement that would invalidate regional neurochemical data.

  • Step 2: Guide Cannula Implantation. Drill a burr hole and lower the guide cannula to the specific stereotaxic coordinates (e.g., AP: +3.2, ML: ±0.6, DV: -2.0). Secure with dental cement and anchor screws.

  • Step 3: Probe Insertion & aCSF Perfusion. Insert a concentric microdialysis probe (2 mm active membrane). Perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.5 µL/min. Causality: aCSF mimics endogenous fluid, preventing osmotic shock and maintaining tissue viability around the probe, ensuring the collected dialysate accurately reflects physiological extracellular fluid.

  • Step 4: Drug Administration & Sampling. After a 2-hour stabilization period to establish baseline monoamine levels, administer the test compound (e.g., 2.0 mg/kg i.p.). Collect dialysate fractions every 20 minutes into tubes containing an antioxidant (e.g., ascorbic acid) to prevent monoamine degradation.

  • Step 5: HPLC-ECD Analysis. Inject the dialysate into an HPLC system coupled with an electrochemical detector. Validation System: Run a calibration curve with known standards of DA, 5-HT, and NE before and after the biological samples. If the standard curve deviates by >5%, the system must be recalibrated to ensure absolute quantitative trustworthiness.

Protocol B: Ex Vivo Synaptosomal Release Assay This protocol isolates presynaptic terminals to directly measure carrier-mediated neurotransmitter efflux, removing the confounding variables of systemic metabolism.

  • Step 1: Tissue Preparation. Decapitate the subject and rapidly dissect the target brain region (e.g., hippocampus for SERT activity). Homogenize in ice-cold 0.32 M sucrose buffer. Causality: The isotonic sucrose prevents synaptosomes from lysing due to osmotic shock, preserving the functional integrity of the membrane transporters.

  • Step 2: Differential Centrifugation. Centrifuge the homogenate at 1,000 × g to remove cellular debris, then centrifuge the supernatant at 12,000 × g to isolate the P2 synaptosomal pellet.

  • Step 3: Radioligand Loading. Resuspend the pellet in Krebs-Ringer buffer and incubate with [3H]-5-HT for 30 minutes at 37°C to load the vesicles.

  • Step 4: Drug Exposure & Rapid Filtration. Expose the loaded synaptosomes to varying concentrations of (2R)-4-tBuA (10 nM to 10 µM). Terminate the reaction exactly at 5 minutes using a rapid vacuum filtration manifold over glass-fiber filters. Causality: Rapid filtration instantly halts the efflux process, allowing for the precise calculation of time-dependent EC50​ values.

  • Step 5: Scintillation Counting. Wash the filters, immerse in scintillation fluid, and quantify retained radioactivity. Validation System: Include a control group treated with a known selective reuptake inhibitor (e.g., Fluoxetine for SERT) to definitively prove that the observed efflux is transporter-mediated rather than the result of non-specific membrane disruption.

References

  • 2,5-Dimethoxy-4-tert-butylamphetamine - Wikipedia. Wikipedia.[Link]

  • 4-t-butyl amphetamine - Bluelight.org. Bluelight.[Link]

  • hallucinogens - Science.gov. Science.gov.[Link]

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (2R)-1-(4-tert-butylphenyl)propan-2-amine Hydrochloride via Chiral Auxiliary-Mediated Reduction

Abstract This application note provides a detailed, field-proven protocol for the enantioselective synthesis of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride, a valuable chiral building block in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven protocol for the enantioselective synthesis of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride, a valuable chiral building block in pharmaceutical development. The described methodology leverages the power of a chiral auxiliary, (R)-tert-butanesulfinamide, to achieve high diastereoselectivity in the key reduction step. The protocol is designed for robustness and scalability, encompassing the condensation of 4-tert-butylphenylacetone with the chiral auxiliary to form an N-sulfinyl imine, its subsequent diastereoselective reduction, and the final acidic cleavage of the auxiliary to yield the target amine as its hydrochloride salt with high enantiomeric purity. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-controlled method for producing this specific enantiomer.

Introduction and Scientific Principle

The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry, as the stereochemistry of an active pharmaceutical ingredient (API) is often critical to its efficacy and safety profile. Direct asymmetric methods can be challenging; therefore, substrate-controlled diastereoselective approaches offer a reliable alternative. One of the most powerful strategies involves the temporary incorporation of a chiral auxiliary.[1]

This protocol employs (R)-tert-butanesulfinamide, a versatile and highly effective chiral auxiliary.[2] The synthesis proceeds in three key stages:

  • Imine Formation: The prochiral ketone, 4-tert-butylphenylacetone, is condensed with (R)-tert-butanesulfinamide. This reaction forms a chiral N-tert-butanesulfinyl imine. A Lewis acid, such as titanium(IV) ethoxide, is used to facilitate this condensation by activating the ketone and acting as a water scavenger.

  • Diastereoselective Reduction: The C=N bond of the sulfinyl imine is reduced using a hydride source, typically sodium borohydride (NaBH₄). The bulky tert-butanesulfinyl group sterically shields one face of the imine, directing the hydride to attack from the less hindered face. This controlled approach results in the formation of one diastereomer in high excess.[3]

  • Auxiliary Cleavage: The N-S bond of the resulting sulfinamide is readily cleaved under acidic conditions. Treatment with hydrochloric acid in an appropriate solvent simultaneously removes the chiral auxiliary and forms the hydrochloride salt of the desired (2R)-amine, which can often be isolated via crystallization.[2]

The overall synthetic transformation is depicted below:

Synthesis_Scheme start_ketone 4-tert-butylphenylacetone arrow1 Ti(OEt)₄ THF start_ketone->arrow1 auxiliary (R)-tert-butanesulfinamide auxiliary->arrow1 intermediate_imine Chiral N-Sulfinyl Imine arrow2 1. NaBH₄, EtOH 2. Quench intermediate_imine->arrow2 Step 2: Reduction intermediate_sulfinamide Diastereomerically Enriched Sulfinamide arrow3 HCl, Methanol intermediate_sulfinamide->arrow3 Step 3: Cleavage final_product (2R)-1-(4-tert-butylphenyl)propan-2-amine HCl plus1 + arrow1->intermediate_imine Step 1: Condensation arrow2->intermediate_sulfinamide arrow3->final_product

Caption: Overall synthetic scheme for the target molecule.

Materials and Reagents

All reagents should be of ACS grade or higher and used as received unless otherwise noted. Anhydrous solvents are critical for the first step of the reaction.

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Supplier SuggestionNotes
4-tert-butylphenylacetone3537-88-2190.28Sigma-Aldrich, TCIStarting material
(R)-(+)-tert-Butanesulfinamide343340-01-0121.21Sigma-Aldrich, StremChiral Auxiliary
Titanium(IV) Ethoxide (Ti(OEt)₄)3087-36-3228.11Sigma-Aldrich, AcrosLewis Acid / Dehydrating Agent
Anhydrous Tetrahydrofuran (THF)109-99-972.11Acros Organics (AcroSeal)Reaction Solvent
Sodium Borohydride (NaBH₄)16940-66-237.83Sigma-AldrichReducing Agent
Ethanol (200 Proof)64-17-546.07Decon LabsReaction Solvent
Methanol (Anhydrous)67-56-132.04Fisher ScientificSolvent for Cleavage
Hydrochloric Acid (4M in Dioxane)7647-01-036.46Sigma-AldrichFor Cleavage and Salt Formation
Ethyl Acetate141-78-688.11Fisher ScientificExtraction Solvent
Saturated Sodium Bicarbonate (aq.)144-55-884.01Fisher ScientificAqueous Workup
Brine (Saturated NaCl solution)7647-14-558.44Lab PreparedAqueous Workup
Anhydrous Magnesium Sulfate7487-88-9120.37Fisher ScientificDrying Agent
(2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride2287247-71-4227.77N/ATarget Product[4]

Detailed Experimental Protocol

Part A: Synthesis of (R,E)-N-(1-(4-tert-butylphenyl)propan-2-ylidene)-tert-butanesulfinamide (Imine Formation)

This step involves the Lewis acid-catalyzed condensation of the ketone with the chiral auxiliary.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-tert-butylphenylacetone (5.00 g, 26.3 mmol, 1.0 eq).

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF, 100 mL) to dissolve the ketone. To this solution, add (R)-(+)-tert-butanesulfinamide (3.50 g, 28.9 mmol, 1.1 eq).

  • Catalyst Addition: While stirring under a nitrogen atmosphere, add titanium(IV) ethoxide (8.15 mL, 39.4 mmol, 1.5 eq) dropwise over 5 minutes.

    • Causality Note: Titanium(IV) ethoxide serves as a crucial Lewis acid to activate the ketone's carbonyl group for nucleophilic attack by the sulfinamide. It also acts as an efficient in-situ dehydrating agent, driving the equilibrium towards imine formation.[5]

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting ketone is complete.

  • Work-up: Cool the mixture to room temperature. Slowly pour the reaction mixture into an equal volume of brine (approx. 100 mL) with vigorous stirring. A precipitate of titanium salts will form.

  • Extraction: Filter the slurry through a pad of Celite®, washing the filter cake with ethyl acetate (3 x 50 mL). Transfer the combined filtrate to a separatory funnel, separate the organic layer, and wash it sequentially with water (1 x 100 mL) and brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-sulfinyl imine as a viscous oil. This crude product is typically of sufficient purity to be used directly in the next step.

Part B: Diastereoselective Reduction of the N-Sulfinyl Imine

The stereochemistry of the final product is set in this critical reduction step.

  • Setup: Dissolve the crude N-sulfinyl imine from Part A in ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -40 °C using an acetonitrile/dry ice bath.

    • Causality Note: Lowering the temperature enhances the diastereoselectivity of the reduction by minimizing the kinetic energy of the system, which allows the steric influence of the bulky tert-butanesulfinyl group to more effectively direct the approach of the hydride.

  • Reduction: Add sodium borohydride (1.50 g, 39.6 mmol, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise above -35 °C.[6]

  • Reaction: Stir the reaction at -40 °C for 3-4 hours. Monitor the reaction by TLC for the disappearance of the imine.

  • Quenching: Once the reaction is complete, slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL) dropwise while the flask is still in the cooling bath.

  • Work-up and Isolation: Allow the mixture to warm to room temperature. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude diastereomerically enriched sulfinamide.

Part C: Cleavage and Hydrochloride Salt Formation

This final step removes the auxiliary and isolates the target amine as its hydrochloride salt.

  • Setup: Dissolve the crude sulfinamide from Part B in methanol (50 mL).

  • Acidification: To the stirred solution, add hydrochloric acid (4M in dioxane, 15.8 mL, 63.2 mmol, 2.4 eq) dropwise at room temperature.

    • Causality Note: A stoichiometric excess of HCl is required to ensure complete cleavage of the acid-labile N-S bond and to fully protonate the resulting amine for salt formation.[2]

  • Reaction/Precipitation: Stir the mixture at room temperature for 1-2 hours. A white precipitate of the product hydrochloride salt should form during this time.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 30 mL) to remove the cleaved sulfinyl byproducts and any other organic impurities.

  • Drying: Dry the white solid under high vacuum to a constant weight to yield (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride.

Visualization of Key Processes

Stereochemical Control Model

The high diastereoselectivity of the reduction step is rationalized by the Felkin-Anh-like model where the bulky tert-butylsulfinyl group orients itself to minimize steric interactions, thereby exposing one face of the C=N bond to nucleophilic attack.

Caption: Model for diastereoselective reduction of the N-sulfinyl imine.

Experimental Workflow

The following diagram outlines the complete laboratory workflow from starting materials to the final, purified product.

G A 1. Charge Flask with Ketone, Auxiliary, THF B 2. Add Ti(OEt)₄ Catalyst Reflux for 12-18h A->B Step 1: Imine Formation C 3. Quench with Brine Filter through Celite B->C D 4. Aqueous Workup & Extraction (EtOAc) C->D E 5. Concentrate to get Crude Imine D->E F 6. Dissolve Imine in EtOH Cool to -40 °C E->F Step 2: Reduction G 7. Add NaBH₄ Portion-wise Stir for 3-4h F->G H 8. Quench with Sat. NaHCO₃ G->H I 9. Concentrate & Extract (EtOAc) H->I J 10. Concentrate to get Crude Sulfinamide I->J K 11. Dissolve in Methanol J->K Step 3: Cleavage L 12. Add HCl in Dioxane Stir for 1-2h K->L M 13. Filter Precipitate L->M N 14. Wash Solid with Diethyl Ether M->N O 15. Dry Under Vacuum to Yield Final Product N->O

Caption: Step-by-step experimental workflow diagram.

Conclusion

The protocol detailed herein provides a reliable and highly stereocontrolled route to (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride. By utilizing (R)-tert-butanesulfinamide as a chiral auxiliary, this method effectively translates the challenge of enantioselective synthesis into a more manageable diastereoselective reduction, consistently delivering the target compound in high purity and yield. The operational simplicity and robustness of this procedure make it well-suited for applications in both academic research and industrial process development.

References

  • Reductive Amination Reaction - OpenBU. (2011, July 14). Retrieved from OpenBU website: [Link]

  • Davies, S. G., et al. (2008). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid. Molebules, 13(4), 835-847. Available from: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. The Journal of Organic Chemistry, 61(11), 3849-3862. Available from: [Link]

  • Doubleday, W. W. (2014). Enantioselective Synthesis of Alcohols and Amines: The Kim Synthesis of (+)-Frontalin. Organic Syntheses, 91. Available from: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available from: [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride - Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • García Ruano, J. L., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1246-1303. Available from: [Link]

  • Xiao, D., et al. (2003). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. The Journal of Organic Chemistry, 68(10), 4120-4122. Available from: [Link]

  • Ellman, J. A., et al. (2003). Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Pure and Applied Chemistry, 75(1), 39-46. Available from: [Link]

Sources

Application

Comprehensive NMR Characterization Protocol for (2R)-1-(4-tert-butylphenyl)propan-2-amine Hydrochloride

Scientific Context & Scope (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride—commonly referred to as 4-tert-butylamphetamine (4-TAB) or DOTB in pharmacological literature—is a substituted amphetamine derivative of...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Scope

(2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride—commonly referred to as 4-tert-butylamphetamine (4-TAB) or DOTB in pharmacological literature—is a substituted amphetamine derivative of significant interest in both forensic analysis and neuropharmacology[1]. Because illicit synthetic pathways often yield complex mixtures of regioisomers and byproducts, rigorous structural elucidation is paramount[2].

This application note provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed for drug development professionals and analytical chemists. It details the acquisition, assignment, and mechanistic rationale required to verify the chemical structure, regioisomeric purity, and salt form of this specific API.

Experimental Methodology: Causality-Driven Protocols

As a self-validating analytical system, every step in this protocol is designed not just to acquire data, but to eliminate structural ambiguity.

Step 1: Sample Preparation & Solvent Selection
  • Action: Dissolve 15 mg of the API in 0.6 mL of anhydrous deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality (The "Why"): The hydrochloride salt of amphetamine derivatives is highly polar, rendering it poorly soluble in standard non-polar solvents like CDCl 3​ . DMSO- d6​ ensures complete dissolution. More importantly, using an anhydrous aprotic solvent prevents the rapid chemical exchange of the ammonium (–NH 3+​ ) protons with the solvent. This allows the salt form to be directly verified by observing the –NH 3+​ signal, which would otherwise be lost to deuterium exchange in D 2​ O or CD 3​ OD.

Step 2: 1D NMR Acquisition Parameters
  • Action: Acquire 1 H NMR at 400 MHz (16 scans) and 13 C NMR at 100 MHz (1024 scans) at 298 K. Set the relaxation delay (D1) to 2.0 seconds.

  • Causality: A 2.0-second relaxation delay ensures that all nuclei—especially the non-protonated quaternary carbons (C1' and C4')—fully return to thermal equilibrium between pulses. This prevents signal saturation and guarantees a high signal-to-noise ratio for the critical tert-butyl substituted aromatic carbon.

Step 3: 2D NMR Self-Validation (COSY, HSQC, HMBC)
  • Action: Acquire 2D heteronuclear single quantum coherence (HSQC) and heteronuclear multiple bond correlation (HMBC) spectra.

  • Causality: 1D data alone is insufficient for absolute certainty. HSQC prevents misassignment by directly mapping protons to their attached carbons. HMBC provides the self-validating proof of the para-substitution pattern by showing long-range coupling (2- to 3-bonds) between the tert-butyl methyl protons and the aromatic quaternary carbon (C4').

Workflow Visualization

G N1 1. Sample Preparation 15 mg API in 0.6 mL DMSO-d6 (Preserves -NH3+ visibility) N2 2. 1D NMR Acquisition 1H (16 scans) & 13C (1024 scans) (Basic structural framework) N1->N2 N3 3. 2D NMR Experiments COSY, HSQC, HMBC (Resolves regioisomer connectivity) N2->N3 N4 4. Data Processing Fourier Transform & Phase Corr. (Signal-to-noise optimization) N3->N4 N5 5. Spectral Assignment Map diastereotopic & AA'BB' systems (Final E-E-A-T Validation) N4->N5

Figure 1: Step-by-step NMR characterization workflow for chiral amphetamine hydrochloride salts.

Data Presentation & Spectral Assignments

The following tables summarize the validated 1 H and 13 C NMR data[3], mapped to the specific structural features of the molecule.

Table 1: 1 H NMR Assignments (DMSO- d6​ , 400 MHz)
PositionChemical Shift (ppm)MultiplicityIntegrationJ-Coupling (Hz)Structural Assignment
2'', 3'', 4'' 1.27Singlet (s)9H-tert-butyl methyl protons
3 1.12Doublet (d)3H6.5 α -methyl protons
1a 2.65Doublet of doublets (dd)1H13.5, 8.5Benzylic CH 2​ (diastereotopic)
1b 2.95Doublet of doublets (dd)1H13.5, 5.5Benzylic CH 2​ (diastereotopic)
2 3.35Multiplet (m)1H-Chiral methine proton
2', 6' 7.15Doublet (d)2H8.0Aromatic protons (ortho to alkyl)
3', 5' 7.35Doublet (d)2H8.0Aromatic protons (ortho to t-butyl)
NH 3+​ 8.20Broad singlet (br s)3H-Ammonium protons (Salt verification)
Table 2: 13 C NMR Assignments (DMSO- d6​ , 100 MHz)
PositionChemical Shift (ppm)Carbon TypeStructural Assignment
3 17.5CH 3​ α -methyl carbon
2'', 3'', 4'' 31.2CH 3​ tert-butyl methyl carbons
1'' 34.1C q​ tert-butyl quaternary carbon
1 41.5CH 2​ Benzylic carbon
2 48.2CHChiral methine carbon
3', 5' 125.1CHAromatic carbons (ortho to t-butyl)
2', 6' 128.8CHAromatic carbons (ortho to alkyl)
1' 134.0C q​ Aromatic quaternary carbon (C-alkyl)
4' 149.2C q​ Aromatic quaternary carbon (C-tBu)

Mechanistic Insights & Expert Interpretation

To ensure absolute trustworthiness in the analytical report, the following mechanistic phenomena must be understood and documented:

The Diastereotopic Benzylic Protons (C1)

The benzylic CH 2​ group (C1) does not appear as a simple doublet. Because the adjacent C2 carbon is a chiral center, the two protons on C1 exist in permanently different magnetic environments. They are diastereotopic. Consequently, they couple not only to the C2 methine proton (vicinal coupling) but also strongly to each other (geminal coupling, J≈13.5 Hz), resulting in a distinct ABX splitting pattern (two separate doublet of doublets at 2.65 ppm and 2.95 ppm).

The AA'BB' Aromatic System

The para-substitution of the phenyl ring creates a plane of symmetry, resulting in an AA'BB' spin system that closely resembles two doublets at 7.15 ppm and 7.35 ppm. The strong inductive electron-donating effect (+I) of the bulky tert-butyl group heavily deshields the C4' quaternary carbon, pushing it far downfield to 149.2 ppm, which is the definitive marker of tert-butyl attachment at the para position.

Stereochemical Limitations (The (2R) Enantiomer)

Critical Scientific Insight: Standard 1D and 2D NMR in achiral solvents cannot differentiate between the (2R) and (2S) enantiomers, as their magnetic environments are identical. While this protocol perfectly validates the 2D planar structure and regioisomeric purity of 4-tert-butylamphetamine, verifying the specific (2R) absolute configuration requires orthogonal techniques. The analyst must couple this NMR protocol with a chiral solvating agent (e.g., Pirkle's alcohol), chiral derivatization (e.g., Mosher's acid chloride), or chiral High-Performance Liquid Chromatography (HPLC).

References

  • Title: p-Tert-butyl-alpha-methylhydrocinnamaldehyde - SpectraBase (Wiley NMR Spectral Library) Source: spectrabase.com URL: [Link][3]

  • Title: The 2007 “Research on Drug Evidence” Report [From the 15th ICPO / INTERPOL Forensic Science Symposium] Source: dea.gov URL: [Link][2]

  • Title: Effect of Hallucinogens on Unconditioned Behavior Source: researchgate.net URL: [Link][1]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Patterns of (2R)-1-(4-tert-butylphenyl)propan-2-amine Hydrochloride

Introduction & Analytical Context (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride, commonly referred to as para-tert-butylamphetamine (4-tBA or PTBA), is an emerging psychoactive substance and a known synthetic b...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

(2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride, commonly referred to as para-tert-butylamphetamine (4-tBA or PTBA), is an emerging psychoactive substance and a known synthetic byproduct in clandestine amphetamine manufacturing [1]. Because 4-tBA shares structural homology with traditional amphetamines, it exhibits overlapping chromatographic retention behaviors. Thus, definitive identification relies heavily on high-resolution mass spectrometry (MS) and tandem mass spectrometry (MS/MS).

This application note details the causality behind its fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing a self-validating framework for toxicological and forensic laboratories to establish sufficiency thresholds for spectral data [2].

Causality in Mass Spectrometric Behavior

Understanding why specific ions form is critical for interpreting spectra of novel analogs and avoiding false positives. The ionization method dictates the internal energy of the molecule, directly causing divergent fragmentation pathways.

Electron Ionization (EI-MS): Under hard ionization (70 eV), the molecular ion [M]•+ at m/z 191 is highly unstable due to the excess internal energy. The presence of the primary amine strongly directs fragmentation via α-cleavage. The Cα-Cβ bond breaks, allowing the nitrogen atom to stabilize the positive charge, yielding the base peak at m/z 44 ([CH3CH=NH2]+). A competing, though less favored, benzylic cleavage produces the 4-tert-butylbenzyl cation at m/z 147. The bulky tert-butyl group on the phenyl ring introduces a secondary fragmentation pathway where the m/z 147 ion loses a methyl radical (15 Da) to form a stable radical cation at m/z 132.

Electrospray Ionization (ESI-MS/MS): ESI is a soft ionization technique. The basic primary amine readily accepts a proton in acidic mobile phases, producing an abundant, stable protonated molecule [M+H]+ at m/z 192. To generate structural information, Collision-Induced Dissociation (CID) is applied. The primary neutral loss is ammonia (NH3, 17 Da), generating a resonance-stabilized carbocation at m/z 175. Subsequent fragmentation is driven by the tert-butyl group, which undergoes the loss of isobutylene (C4H8, 56 Da) to yield m/z 119, or the loss of a methyl radical to yield m/z 160.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness, the following protocols incorporate internal controls, system suitability tests (SST), and matrix blanks to form a self-validating analytical system.

Protocol A: GC-EI-MS Analysis
  • System Suitability: Inject a tuning standard (e.g., PFTBA) to verify mass calibration and relative abundances at m/z 69, 219, and 502 prior to sample runs.

  • Sample Preparation (Free Base Conversion): 4-tBA is supplied as a hydrochloride salt, which is thermally labile and poorly volatile. It must be converted to its free base form.

    • Transfer 1.0 mg of 4-tBA HCl to a glass vial.

    • Add 1.0 mL of 0.1 M NaOH to convert the salt to the free base.

    • Add 1.0 mL of ethyl acetate containing Amphetamine-d5 (100 ng/mL) as an internal standard.

    • Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic (upper) layer to an autosampler vial.

  • Blank Validation: Process a solvent blank using the exact liquid-liquid extraction (LLE) method to rule out carryover and matrix contamination.

  • Instrumental Parameters:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Injection: 1 µL, Split ratio 20:1, Injector temp 250°C.

    • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • MS Conditions: EI mode at 70 eV, Scan range m/z 40–300.

Protocol B: LC-ESI-MS/MS Analysis
  • Sample Preparation:

    • Dilute 10 µg of 4-tBA HCl in 1.0 mL of initial mobile phase (0.1% formic acid in water). Unlike GC-MS, ESI readily ionizes the salt form, making LLE unnecessary.

    • Add Amphetamine-d5 internal standard to control for ion suppression.

  • Instrumental Parameters:

    • Column: C18 reversed-phase (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

    • MS Conditions: ESI positive mode, Capillary voltage 3.0 kV, Desolvation temp 350°C.

    • CID: Argon collision gas, Collision Energy (CE) optimized between 10–30 eV.

Data Presentation

Table 1: GC-EI-MS Fragmentation Data (70 eV)

m/zRelative Abundance (%)Ion AssignmentCausality / Mechanism
44 100 (Base Peak)[C2H6N]+α-cleavage driven by nitrogen charge stabilization.
147 15 - 25[C11H15]+Benzylic cleavage yielding 4-tert-butylbenzyl cation.
132 5 - 15[C10H12]•+Loss of CH3• from the tert-butyl group of m/z 147.
191 < 1[C13H21N]•+Molecular ion (highly unstable under 70 eV EI).

Table 2: LC-ESI-MS/MS Product Ion Data (Precursor m/z 192)

m/zRelative Abundance (%)Ion AssignmentCausality / Mechanism
192 Precursor[M+H]+Protonation of the primary amine.
175 100 (Base Peak)[C13H19]+Neutral loss of NH3 (17 Da) via CID.
119 40 - 60[C9H11]+Loss of isobutylene (56 Da) from m/z 175.
160 10 - 20[C12H16]+Loss of methyl radical (15 Da) from m/z 175.

Fragmentation Pathways & Workflow Visualizations

G m Molecular Ion [M]•+ m/z 191 mz44 α-Cleavage (Base Peak) m/z 44 m->mz44 - C11H15• (147 Da) mz147 Benzylic Cleavage m/z 147 m->mz147 - C2H6N• (44 Da) mz132 Methyl Radical Loss m/z 132 mz147->mz132 - CH3• (15 Da)

GC-EI-MS Fragmentation Pathway of 4-tBA.

G m Protonated Molecule [M+H]+ m/z 192 mz175 Ammonia Loss m/z 175 m->mz175 - NH3 (17 Da) mz119 tert-Butyl Loss m/z 119 mz175->mz119 - C4H8 (56 Da) mz160 Methyl Loss m/z 160 mz175->mz160 - CH3• (15 Da)

LC-ESI-MS/MS Fragmentation Pathway of 4-tBA.

G prep Sample Prep (LLE / Dilution) gc GC-EI-MS (70 eV) prep->gc lc LC-ESI-MS/MS (CID) prep->lc data Data Analysis & Library Match gc->data lc->data

Self-Validating Analytical Workflow for 4-tBA.

References

  • Poortman-van der Meer, A., & Lock, E. (2006). Identification of 4-tert-butylamphetamine in clandestine amphetamine samples. Journal of the Clandestine Laboratory Investigating Chemists Association, 16(2), 23-27. URL:[Link]

  • Rearden, P. (2021). Establishing Sufficiency Thresholds for Assessing the Quality of Mass Spectral Data. National Institute of Justice, Office of Justice Programs. URL:[Link]

Application

using (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride as a chiral building block

Application Note: (2R)-1-(4-tert-butylphenyl)propan-2-amine Hydrochloride as a Chiral Building Block in Targeted Therapeutics Abstract The development of highly selective neurotherapeutics, GPCR ligands, and kinase inhib...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (2R)-1-(4-tert-butylphenyl)propan-2-amine Hydrochloride as a Chiral Building Block in Targeted Therapeutics

Abstract The development of highly selective neurotherapeutics, GPCR ligands, and kinase inhibitors relies heavily on the strategic incorporation of chiral, lipophilic moieties. (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride is an advanced chiral building block that combines the spatial directionality of an (R)-alpha-methyl group with the deep-pocket binding capabilities of a para-tert-butyl substituent. This application note details validated, self-validating protocols for utilizing this building block in enantioselective amide couplings and regioselective nucleophilic aromatic substitutions (SNAr), ensuring high synthetic fidelity and structural integrity.

Mechanistic Rationale & Structural Advantages

The compound (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride (CAS: 2287247-71-4) [1] offers distinct advantages in structure-based drug design:

  • Stereospecificity: The (2R)-chiral center dictates the 3D trajectory of the attached pharmacophore, which is critical for differentiating between receptor subtypes (e.g., TAAR1 vs. 5-HT receptors).

  • Lipophilic Engagement: The bulky para-tert-butyl group acts as an anchor in deep, hydrophobic binding pockets. In phenethylamine and amphetamine derivatives, bulky para-substituents dramatically alter receptor affinity and functional efficacy, often shifting compounds from non-selective agonists to highly targeted modulators [2].

  • Handling & Stability: Supplied as a hydrochloride salt, the building block resists air oxidation and degradation, requiring only in situ neutralization during coupling.

Workflow A (2R)-1-(4-tert-butylphenyl) propan-2-amine HCl B Amide Coupling (HATU, DIPEA) A->B R-COOH C SNAr Reaction (Pyrimidine Core) A->C Ar-Cl D GPCR/TAAR1 Ligand Precursors B->D >99% ee E Kinase Inhibitor Scaffolds C->E Regioselective

Synthetic workflow utilizing the (2R)-chiral building block for diverse therapeutic scaffolds.

Application 1: Enantioselective Amide Coupling

When synthesizing GPCR ligands or peptidomimetics, preserving the (2R)-chiral center of the amine is paramount.

Causality of Reagent Choice: We utilize HATU in combination with N,N-Diisopropylethylamine (DIPEA). HATU forms a highly reactive 1-oxy-7-azabenzotriazolate active ester. The pyridine nitrogen of HATU facilitates a 7-membered hydrogen-bonded transition state that dramatically accelerates aminolysis. This rapid coupling outpaces any base-catalyzed deprotonation at the alpha-carbon, effectively preventing racemization and maintaining chiral integrity [3].

Protocol 1: HATU-Mediated Coupling

  • Preparation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.1 eq) and DIPEA (1.5 eq). Stir at 0°C for 10 minutes to form the active ester.

  • Amine Addition: Add (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride (1.05 eq) followed by an additional 1.0 eq of DIPEA (to neutralize the HCl salt).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validating Step: Quench a 10 µL aliquot in 50% Acetonitrile/Water. Analyze via Chiral LC-MS. The presence of a single enantiomeric peak confirms that the coupling conditions successfully prevented epimerization.

  • Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (aq) to remove DMF, followed by saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate.

Application 2: Regioselective SNAr for Kinase Inhibitor Scaffolds

This building block is frequently coupled to heteroaromatic cores, such as 2,4-dichloropyrimidine, to build targeted kinase inhibitors.

Causality of Reaction Conditions: The C4 position of 2,4-dichloropyrimidine is more electrophilic than C2 due to the synergistic electron-withdrawing effect of the adjacent ring nitrogens. By strictly controlling the temperature (0°C to RT) and using a non-nucleophilic base (DIPEA), the chiral amine selectively attacks C4. Higher temperatures or stronger bases would risk non-selective C2-substitution or bis-amination [4].

Protocol 2: Regioselective SNAr

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous Dichloromethane (DCM) or Ethanol (0.3 M) and cool to 0°C.

  • Base Addition: Add DIPEA (2.5 eq). The excess base neutralizes the HCl salt of the amine and acts as an acid scavenger for the reaction.

  • Amine Addition: Slowly add (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride (1.0 eq) dropwise over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then gradually warm to room temperature for 3 hours.

  • Self-Validating Step: Perform 1H-NMR on a crude evaporated aliquot. The C5 proton of the pyrimidine ring will shift characteristically upfield (due to the electron-donating effect of the newly attached amine), confirming C4-regioselectivity over C2.

  • Workup: Evaporate the solvent, resuspend in Ethyl Acetate, wash with water and brine, dry, and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes expected yields and purities based on optimized laboratory validation of the above protocols.

Reaction TypeReagents / ConditionsRegioselectivity (C4:C2)Enantiomeric Excess (ee)Isolated Yield
Amide Coupling HATU, DIPEA, DMF, RT, 2hN/A> 99%85 - 92%
SNAr (Pyrimidine) DIPEA, DCM, 0°C to RT, 4h> 95:5> 99%78 - 84%
SNAr (Pyrimidine) K2CO3, EtOH, 80°C, 12h60:40 (Poor)*> 99%45 - 55%

*The elevated temperature SNAr demonstrates the necessity of the 0°C protocol to maintain regioselectivity.

Pharmacophore Mapping & Target Binding

The resulting scaffolds leverage the unique geometry of the building block to engage complex biological targets, effectively translating synthetic precision into pharmacological efficacy.

BindingModel Target Therapeutic Target Pocket Sub1 Deep Hydrophobic Cavity Target->Sub1 Sub2 Stereospecific Constraint Target->Sub2 Sub3 H-Bond Acceptor/Donor Target->Sub3 Mol1 para-tert-butyl group Sub1->Mol1 Mol2 (2R)-methyl center Sub2->Mol2 Mol3 Coupled Core (Amide/Ar) Sub3->Mol3

Pharmacophore mapping of the (2R)-chiral building block derivative in target binding.

References

  • NextSDS Database. "(2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride." NextSDS. URL:[Link]

  • Halberstadt, A. L., et al. "Role of the 5-HT2A receptor in the locomotor hyperactivity produced by phenylalkylamine hallucinogens in mice." Neuropharmacology. URL:[Link]

  • Singh, S., et al. "The Development of LAT1 Efflux Agonists as Mechanistic Probes of Cellular Amino Acid Stress." Biomolecules. URL:[Link]

  • Stroup, B. W., et al. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters. URL:[Link]

Method

Mastering Analytical Integrity: A Guide to the Preparation and Management of Stable Standard Solutions of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride

Abstract In the landscape of pharmaceutical analysis, the integrity of quantitative data is fundamentally reliant on the quality of the reference standards used. This comprehensive application note provides a detailed pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of pharmaceutical analysis, the integrity of quantitative data is fundamentally reliant on the quality of the reference standards used. This comprehensive application note provides a detailed protocol for the preparation, handling, and stability assessment of standard solutions of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride, a critical component in drug development and quality control. This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on scientific principles and regulatory expectations to ensure the accuracy and reliability of analytical results. The protocols herein are designed to be self-validating, integrating causality behind experimental choices and referencing authoritative guidelines.

Introduction: The Critical Role of Standard Solutions

A standard solution is a solution containing a precisely known concentration of an element or a substance.[1] In pharmaceutical analysis, these solutions are the bedrock of quantitative measurements, serving as the calibrators against which unknown samples are compared. The accuracy of these measurements, whether for drug substance quantification, impurity profiling, or stability testing, is directly proportional to the stability and accuracy of the standard solutions. The degradation of a standard solution can lead to significant analytical errors, potentially resulting in the rejection of otherwise acceptable product batches or the release of substandard products, with profound implications for patient safety and regulatory compliance.

(2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride, as a substituted phenethylamine derivative, is susceptible to various degradation pathways, including oxidation and reactions with atmospheric components.[2] Therefore, establishing a robust protocol for the preparation and storage of its standard solutions is not merely a procedural formality but a critical step in ensuring data integrity.

Physicochemical Properties and Solubility Considerations

A thorough understanding of the physicochemical properties of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride is paramount for developing a sound preparation protocol. While specific solubility data for this compound is not extensively published, information on structurally similar compounds, such as phentermine hydrochloride, suggests solubility in water and lower alcohols like methanol.[3]

Table 1: Estimated Solubility Profile of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride

SolventExpected SolubilityRationale and Considerations
Deionized WaterSolubleThe hydrochloride salt form enhances aqueous solubility.
MethanolFreely SolubleA common solvent for many amine hydrochlorides, offering good solvating power.[4]
AcetonitrileSolubleA common organic solvent in reversed-phase HPLC, often used as a diluent.
Dimethyl Sulfoxide (DMSO)Freely SolubleA strong aprotic solvent, useful for preparing highly concentrated stock solutions.[5]

Expert Insight: The choice of solvent is a critical decision. While aqueous solutions are often preferred for their simplicity, the stability of amine hydrochlorides can be pH-dependent. Organic solvents like methanol or acetonitrile can offer better stability for certain compounds, particularly against hydrolytic degradation. For long-term storage, aprotic solvents are often superior.[2]

Preparation of Standard Solutions: A Step-by-Step Protocol

This section details the meticulous process for preparing both primary and working standard solutions. The principles of gravimetric and volumetric accuracy are central to this protocol.

Preparation of a Primary Stock Standard Solution (e.g., 1000 µg/mL)

The primary stock solution is the cornerstone of all subsequent dilutions and its accuracy is paramount.

Materials and Equipment:

  • (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride reference standard (of known purity)

  • High-purity solvent (e.g., HPLC-grade Methanol)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks with stoppers

  • Calibrated pipettes

  • Ultrasonic bath

Protocol:

  • Calculate the Required Mass: Determine the exact mass of the reference standard needed, correcting for its purity.

    • Formula: Mass (mg) = [Desired Concentration (mg/mL) x Volume (mL)] / [Purity (as a decimal)]

    • Example for a 1000 µg/mL (1 mg/mL) solution in a 25 mL flask with a purity of 99.5%:

      • Mass (mg) = (1 mg/mL * 25 mL) / 0.995 = 25.126 mg

  • Weighing the Standard: Accurately weigh the calculated amount of the reference standard onto a calibrated analytical balance using a suitable weighing vessel.

  • Dissolution: Carefully transfer the weighed standard into a Class A 25 mL volumetric flask. Add approximately 15-20 mL of the chosen solvent (e.g., Methanol).

  • Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution of the standard. Visually inspect the solution to confirm the absence of any particulate matter.

  • Dilution to Volume: Allow the solution to return to room temperature. Then, carefully add the solvent dropwise to bring the volume to the calibration mark on the volumetric flask.

  • Homogenization: Stopper the flask and invert it at least 15-20 times to ensure a homogenous solution.

  • Labeling and Storage: Immediately label the flask with the compound name, concentration, solvent, preparation date, and analyst's initials. Store the solution under appropriate conditions (see Section 5).

Preparation of Working Standard Solutions

Working standards are prepared by diluting the primary stock solution to concentrations relevant to the analytical method's calibration range.

Protocol:

  • Select Dilution Concentrations: Determine the desired concentrations for the working standards based on the expected sample concentrations and the linear range of the analytical method.

  • Perform Serial Dilutions: Use calibrated pipettes and Class A volumetric flasks to perform accurate serial dilutions of the primary stock solution.

    • Example for a 100 µg/mL working standard from a 1000 µg/mL stock:

      • Pipette 5.0 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask.

      • Dilute to the mark with the chosen solvent and homogenize thoroughly.

Workflow for Standard Solution Preparation

The following diagram illustrates the logical flow of preparing standard solutions.

G cluster_0 Primary Stock Solution Preparation cluster_1 Working Standard Solution Preparation A Calculate Mass of Reference Standard B Accurately Weigh Standard A->B C Dissolve in Volumetric Flask B->C D Sonicate for Complete Dissolution C->D E Dilute to Final Volume D->E F Homogenize Solution E->F G Label and Store Appropriately F->G H Select Desired Concentrations G->H Use for Dilution I Perform Accurate Serial Dilutions from Primary Stock H->I J Homogenize Each Dilution I->J K Label and Use Promptly J->K

Caption: Workflow for the preparation of primary and working standard solutions.

Stability Evaluation: Ensuring Ongoing Accuracy

The stability of standard solutions must be rigorously evaluated to define their shelf-life and appropriate storage conditions. This involves a systematic study under various environmental conditions.

Protocol for a Comprehensive Stability Study

Objective: To determine the stability of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride solutions under different storage conditions over a defined period.

Procedure:

  • Prepare a Homogenous Batch: Prepare a sufficiently large volume of the standard solution at a known concentration (e.g., 100 µg/mL).

  • Aliquot and Store: Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles of a single container. Store these aliquots under the following conditions:

    • Refrigerated (2-8 °C)

    • Room Temperature (ambient, protected from light)

    • Frozen (-20 °C)

  • Define Testing Intervals: Establish a schedule for analyzing the stored solutions. For example: Day 0, Day 7, Day 14, Day 30, and Day 60.

  • Analytical Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), capable of separating the parent compound from any potential degradants.[6][7]

  • Data Analysis: At each time point, analyze the stored solutions in triplicate. Compare the concentration to the initial (Day 0) concentration. A solution is typically considered stable if the concentration remains within ±2% of the initial value.

Table 2: Example Stability Study Design

Storage ConditionTime Points (Days)Acceptance Criteria
Refrigerated (2-8 °C)0, 7, 14, 30, 6098.0% - 102.0% of initial concentration
Room Temperature0, 7, 14, 30, 6098.0% - 102.0% of initial concentration
Frozen (-20 °C)0, 7, 14, 30, 60, 9098.0% - 102.0% of initial concentration
Forced Degradation Studies: Probing for Instability

Forced degradation (or stress testing) is a critical component of developing a stability-indicating method.[8] It involves intentionally exposing the drug substance to harsh conditions to accelerate degradation and identify potential degradation products.

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat solid drug substance at 80 °C for 48 hours.

  • Photostability: Expose the solution to light according to ICH Q1B guidelines.

The goal is to achieve a target degradation of 5-20%.[9] This allows for the demonstration that the analytical method can effectively separate the intact drug from its degradation products.

Decision Tree for Stability Assessment

The following diagram provides a logical pathway for assessing the stability of a prepared standard solution.

G Start Prepare Standard Solution and Analyze (Time 0) Storage Store Aliquots under Defined Conditions (e.g., 2-8°C, RT, -20°C) Start->Storage Analysis Analyze at Pre-defined Time Points Storage->Analysis Compare Compare Results to Time 0 Analysis->Compare Decision Concentration within ±2% of Initial? Compare->Decision Stable Solution is Stable under Tested Conditions Decision->Stable Yes Unstable Solution is Unstable. Determine Shelf-life or Prepare Freshly. Decision->Unstable No

Caption: Decision-making process for standard solution stability assessment.

Conclusion: A Commitment to Analytical Excellence

The preparation of stable standard solutions of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride is a foundational activity that underpins the reliability of all subsequent analytical data. By adhering to the detailed protocols and principles outlined in this guide, researchers and analysts can ensure the integrity of their measurements. A scientifically sound approach to solution preparation, coupled with a thorough understanding of the compound's stability, is not just good practice—it is a prerequisite for excellence in pharmaceutical science and drug development.

References

  • Bäckberg, M., Lindeman, E., Beck, O., et al. Characteristics of analytically confirmed 3-MMC-related intoxications from the Swedish STRIDA project. Clin. Toxicol. (Phila) 53(1), 46-53 (2015).
  • BenchChem. (2025). Minimizing degradation of phenethylamines during storage.
  • Carr, G. P., & Wahlich, J. C. (1990). A practical approach to method validation in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 613-618.
  • ICH. (1996). Q2B: Validation of Analytical Procedure: Methodology.
  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution.
  • ICH. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2).
  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • International Journal of Pharmaceutical Sciences and Research. (2021, May 1). FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS.
  • IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review.
  • BenchChem. (2025). Comparative Guide to Analytical Method Validation for (2R)-2-aminopropanamide Hydrochloride Assay.
  • LGC Standards. (n.d.). (2R)-1-(4-Methoxyphenyl)-N-[(1R)-1-phenylethyl]propan-2-amine Hydrochloride.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • BenchChem. (2025). Technical Guide: Solubility of 2-(4-Ethylphenyl)propan-2-amine in Organic Solvents.
  • Japanese Pharmacopoeia. (n.d.). Official Monographs.
  • Srivastava, S., Dhaneshwar, S., & Kawathekar, N. (2023). Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet.
  • Journal of Food and Drug Analysis. (2013). Development and Validation of a Stability Indicating HPLC Method for the Determination of Buprenorphine in Transdermal Patch.
  • British Pharmacopoeia. (n.d.). Reference Standards catalogue search.
  • Fawzy, N. G., & Kamel, M. S. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence.
  • Advanced Pharmaceutical Bulletin. (2016, March 17). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution.
  • ResearchGate. (2018, July 25). How to dissolve insoluble sample in methanol or acetonitrile for LC/MS analysis?
  • La Trobe University. (n.d.). A Solvent loss study for the application of solvent extraction processes in the pharmaceutical industry.
  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity.
  • NextSDS. (n.d.). (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride.
  • BenchChem. (2025). Comparative Stability of Boc-Protected Amphetamines: A Guide for Researchers.
  • Bioanalysis Zone. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResearchGate. (n.d.). Stability studies of amphetamine and ephedrine derivatives in urine.
  • USP. (n.d.). USP Monographs for Bulk Drug Substances and Other Ingredients.
  • ASEAN. (n.d.). ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES.
  • Journal of Drug Delivery and Therapeutics. (2019, March 14). A review on analytical method validation and its regulatory perspectives.
  • PubMed. (2016, March 15). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (2R)-1-(4-tert-butylphenyl)propan-2-amine Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the enantiomeric excess (e.e.) of this critical chiral amine. We will delve into the nuances of diastereomeric salt resolution, a widely employed and robust method for obtaining enantiomerically pure amines.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing enantiomerically pure (2R)-1-(4-tert-butylphenyl)propan-2-amine?

A1: The most prevalent and scalable method is the resolution of a racemic mixture of 1-(4-tert-butylphenyl)propan-2-amine through the formation of diastereomeric salts with a chiral resolving agent.[2][3] This technique leverages the different physical properties, such as solubility, between the diastereomeric salts formed.[1][4]

Q2: Which chiral resolving agents are typically used for this type of amine?

A2: For the resolution of racemic amines, chiral acids are the resolving agents of choice.[5] (+)-Tartaric acid and its derivatives, such as (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA), are highly effective and commonly used due to their commercial availability and proven efficacy in forming diastereomeric salts with amines that can be separated by fractional crystallization.[1][3]

Q3: Why is my enantiomeric excess (e.e.) consistently low after the initial crystallization?

A3: Low e.e. after a single crystallization is not uncommon.[4] Several factors can contribute to this, including the choice of solvent, cooling rate, and the inherent solubility difference between the two diastereomeric salts. It is often necessary to perform one or more recrystallizations of the diastereomeric salt to achieve high enantiomeric purity.

Q4: How can I accurately determine the enantiomeric excess of my amine product?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of chiral amines.[6] This technique utilizes a chiral stationary phase (CSP) to separate the two enantiomers, allowing for accurate quantification of each.[6][7] NMR spectroscopy with chiral shift reagents can also be used to differentiate and quantify enantiomers.[6]

Troubleshooting Guide: Improving Enantiomeric Excess via Diastereomeric Salt Resolution

This section provides in-depth troubleshooting strategies for enhancing the enantiomeric excess of (2R)-1-(4-tert-butylphenyl)propan-2-amine through diastereomeric salt resolution.

Issue 1: Poor Initial Diastereomeric Excess from Crystallization

Root Cause Analysis: The initial separation of diastereomers via crystallization is governed by the difference in solubility between the two diastereomeric salts in a given solvent system. If this difference is not significant, the resulting crystals will have a low diastereomeric excess (d.e.), which directly translates to a low enantiomeric excess of the final amine product.

Troubleshooting Strategies:

  • Solvent System Optimization: The choice of solvent is a critical parameter in diastereomeric resolution.[2][8] A systematic screening of different solvents and solvent mixtures is highly recommended.

    • Polar Protic Solvents: Methanol is often a good starting point as it can facilitate the formation of well-defined crystals.[4][9] However, in some cases, it may lead to the crystallization of the undesired diastereomer or result in low yields.[8]

    • Solvent Mixtures: Employing solvent mixtures, such as methanol with ether-type solvents (e.g., di-n-butyl ether, THF, MTBE), can significantly improve resolution efficiency and yield.[8] The less polar co-solvent reduces the overall solubility of the salts, while the protic solvent can aid in crystal lattice formation.[8]

    • Impact of Minor Components: Even small amounts of a co-solvent, like methanol, can have a profound effect on the hydrogen bonding network within the crystal lattice, thereby enhancing chiral discrimination.[8] The presence of water can also positively influence resolution efficiency by being incorporated into the crystal structure.[9]

  • Temperature Profile Control: The crystallization temperature and cooling rate significantly impact the kinetic and thermodynamic control of the crystallization process.[10]

    • Slow Cooling: A slow and controlled cooling profile generally favors the formation of larger, more ordered crystals of the less soluble diastereomer, leading to higher diastereomeric purity.

    • Temperature Cycling: For challenging separations, temperature cycling can be employed. This technique involves repeated heating and cooling cycles to dissolve smaller, less pure crystals and promote the growth of larger, more enantiomerically pure crystals.[11][12]

  • Seeding: Introducing a small number of high-purity seed crystals of the desired diastereomeric salt can promote nucleation and the growth of the desired crystal form, leading to improved d.e.[12]

Issue 2: Inconsistent or Poorly Reproducible Results

Root Cause Analysis: Poor reproducibility in diastereomeric resolutions can often be attributed to subtle variations in experimental conditions that affect nucleation and crystal growth. Polymorphism, where the diastereomeric salts can crystallize in different forms with varying solubilities, can also be a contributing factor.[9]

Troubleshooting Strategies:

  • Strict Control of Parameters: Ensure consistent control over all experimental parameters, including solvent ratios, starting concentrations, temperature profiles, and agitation speed.

  • Investigation of Polymorphism: If inconsistent results persist, it may be necessary to investigate the crystalline forms of the diastereomeric salts using techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).[8][9] This can help identify the optimal conditions for obtaining the desired polymorph.

Issue 3: Low Yield of the Desired Enantiomer

Root Cause Analysis: Low yield can result from the desired diastereomeric salt having significant solubility in the mother liquor or from co-precipitation of the more soluble diastereomer.

Troubleshooting Strategies:

  • Optimization of Resolving Agent Stoichiometry: While a 1:1 molar ratio of racemic amine to resolving agent is common, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve the yield and purity of the crystallized diastereomer.[10]

  • Mother Liquor Analysis and Reworking: The mother liquor is enriched in the other enantiomer.[1] It is possible to recover this enantiomer by basifying the mother liquor, extracting the free amine, and then resolving it with the opposite enantiomer of the chiral acid. Alternatively, if a method for racemization of the unwanted enantiomer is available, it can be recycled.[13]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of 1-(4-tert-butylphenyl)propan-2-amine using (+)-Tartaric Acid

This protocol outlines a general procedure for the chiral resolution of racemic 1-(4-tert-butylphenyl)propan-2-amine.

Materials:

  • Racemic 1-(4-tert-butylphenyl)propan-2-amine

  • (+)-Tartaric Acid

  • Methanol

  • 50% Sodium Hydroxide Solution

  • Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Sodium Sulfate

Procedure:

  • Salt Formation: In a suitable flask, dissolve racemic 1-(4-tert-butylphenyl)propan-2-amine (1 equivalent) in methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 - 1 equivalent) in a minimal amount of hot methanol.

  • Crystallization: Slowly add the hot tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator to promote further crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Recrystallization (if necessary): To improve the diastereomeric excess, recrystallize the collected salt from a minimal amount of hot methanol. Repeat this process until the desired diastereomeric purity is achieved, as determined by analysis of the liberated amine.

  • Liberation of the Free Amine: Suspend the diastereomerically pure salt in water and add 50% sodium hydroxide solution until the salt completely dissolves and the solution is strongly basic.[3]

  • Extraction and Isolation: Extract the liberated (2R)-1-(4-tert-butylphenyl)propan-2-amine with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

  • Hydrochloride Salt Formation: Dissolve the free amine in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, to precipitate the hydrochloride salt. Collect the salt by filtration and dry.

Data Presentation:

Parameter Condition A Condition B Condition C
Solvent System MethanolMethanol/THF (9:1)Ethanol
Initial e.e. (%) 758560
e.e. after 1st Recrystallization (%) 929785
e.e. after 2nd Recrystallization (%) 98>9995
Overall Yield (%) 354030

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

Visualization of the Resolution Workflow

G cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Separation & Purification cluster_2 Liberation & Final Product racemic_amine Racemic (R/S)-Amine salt_formation Formation of Diastereomeric Salts ((R)-Amine-(+)-Tartrate & (S)-Amine-(+)-Tartrate) racemic_amine->salt_formation resolving_agent (+)-Tartaric Acid resolving_agent->salt_formation solvent Methanol solvent->salt_formation crystallization Fractional Crystallization (Slow Cooling) salt_formation->crystallization filtration Filtration crystallization->filtration crystals Crystals (Enriched in (R)-Amine-(+)-Tartrate) filtration->crystals Solid mother_liquor Mother Liquor (Enriched in (S)-Amine-(+)-Tartrate) filtration->mother_liquor Liquid recrystallization Recrystallization (Optional, for higher purity) crystals->recrystallization basification Basification (NaOH) recrystallization->basification extraction Solvent Extraction basification->extraction final_product (2R)-1-(4-tert-butylphenyl)propan-2-amine extraction->final_product hcl_salt HCl Salt Formation final_product->hcl_salt final_hcl (2R)-1-(4-tert-butylphenyl)propan-2-amine Hydrochloride hcl_salt->final_hcl

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Alternative Approaches for Enantiomeric Enrichment

While diastereomeric salt resolution is a robust method, other techniques can also be employed to synthesize or enrich the desired enantiomer.

  • Asymmetric Synthesis: This approach involves creating the desired stereocenter in a controlled manner.

    • Reductive Amination of a Prochiral Ketone: The synthesis can be achieved through the asymmetric reductive amination of 1-(4-tert-butylphenyl)propan-2-one using a chiral amine auxiliary or a chiral catalyst.[14]

    • Use of Chiral Sulfinamides: tert-Butanesulfinamide has proven to be a versatile chiral auxiliary for the asymmetric synthesis of a wide variety of amines.[15][16] The condensation of tert-butanesulfinamide with the corresponding ketone forms a N-sulfinyl imine, which can then be diastereoselectively reduced.[17][18]

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme to selectively react with one enantiomer of the racemic amine, leaving the other enantiomer unreacted.[19] Lipases are commonly used for the kinetic resolution of amines through selective acylation.[20][21]

Conclusion

Improving the enantiomeric excess in the synthesis of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride is a multifactorial challenge that primarily involves the optimization of the diastereomeric salt resolution process. By systematically addressing parameters such as solvent selection, temperature control, and the number of recrystallizations, researchers can consistently achieve high levels of enantiopurity. This guide provides a framework for troubleshooting common issues and implementing effective optimization strategies.

References

  • IntechOpen. New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. [Link]

  • RSC Publishing. Role of the solvent in optical resolution of trans-chrysanthemic acid via diastereomeric salt.... [Link]

  • Google Patents. WO2006030017A1 - Synthesis of amine stereoisomers.
  • University of the West Indies at Mona. Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. [Link]

  • Science Learning Center. Resolution of a Racemic Mixture. [Link]

  • ResearchGate. Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. [Link]

  • Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

  • ResearchGate. Enantiomeric excess E as a function of the number of temperature cycles.... [Link]

  • PMC. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. [Link]

  • Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. [Link]

  • Advances in Engineering. Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]

  • PMC. Crystallization-Induced Deracemization: Experiments and Modeling. [Link]

  • Journal of Chemical Technology and Metallurgy. CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW)*. [Link]

  • Books. CHAPTER 12: Continuous Enantioselective Crystallization of Chiral Compounds. [Link]

  • ACS Publications. Role of Additives during Deracemization Using Temperature Cycling | Crystal Growth & Design. [Link]

  • ResearchGate. Conversions and enantiomeric excess (% ee) values of amine product 1b,.... [Link]

  • Wikipedia. Kinetic resolution. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Beilstein Journal of Organic Chemistry. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. [Link]

  • ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Google Patents. EP1036189A1 - Resolution of chiral amines.
  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • Yale University. Asymmetric Synthesis of Amines - Ellman Laboratory. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • PubMed. Asymmetric synthesis of amines using tert-butanesulfinamide. [Link]

  • PubChemLite. 2-(4-tert-butylphenyl)propan-2-amine. [Link]

  • Academia.edu. Asymmetric Synthesis of Chiral Primary Amines by Transfer Hydrogenation of N-(tert-Butanesulfinyl)ketimines. [Link]

  • PubChem. 1-(4-tert-Butylphenyl)propan-2-one. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of (2R)-1-(4-tert-butylphenyl)propan-2-amine Hydrochloride

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently encounter experimental bottlenecks caused by compounds with conflicting physicochemical properties.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently encounter experimental bottlenecks caused by compounds with conflicting physicochemical properties.

(2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride is a classic example of a problematic "lipophilic amine." It features a highly hydrophobic 4-tert-butylphenyl tail paired with a hydrophilic protonated primary amine. This amphiphilic architecture leads to complex, non-linear solubility behaviors in standard aqueous biological buffers. This guide provides field-proven, mechanistically grounded solutions to ensure your in vitro and in vivo assays succeed without being compromised by poor compound dissolution.

Section 1: Core FAQs & Mechanistic Troubleshooting

Q1: Why does my compound precipitate instantly when diluted into PBS, even though it is a water-soluble hydrochloride salt? A1: This is a textbook manifestation of the Common Ion Effect [1]. Phosphate-Buffered Saline (PBS) contains approximately 137 mM sodium chloride (NaCl). When you introduce a hydrochloride salt into a chloride-rich environment, the high background concentration of Cl⁻ ions shifts the solubility equilibrium of the salt toward the solid state[2]. Because the bulky tert-butyl group already lowers the intrinsic solubility of the molecule, the added chloride stress forces the compound past its solubility product constant (Ksp), resulting in rapid precipitation[3]. Actionable Solution: Avoid PBS entirely for this compound. Switch to a chloride-free buffer such as 50 mM Sodium Phosphate or HEPES.

Q2: I switched to a chloride-free buffer at pH 7.4, but the solution still turns cloudy over time. What is happening? A2: You are observing Free Base Precipitation driven by the Henderson-Hasselbalch relationship[1]. The pKa of this primary amine is typically around 10.0. While the vast majority of the compound is protonated at pH 7.4, a small equilibrium fraction exists as the unprotonated free base. The 4-tert-butylphenyl group makes this free base extremely lipophilic with near-zero intrinsic aqueous solubility[4]. Once the concentration of the free base exceeds its microscopic solubility limit, it nucleates and crashes out of solution, continuously pulling more of the salt form into the free base state to maintain chemical equilibrium[1]. Actionable Solution: Lower the buffer pH to 6.0–6.5 (if your assay permits) to fully protonate the amine, or utilize a solubilizing excipient.

Q3: What is the most effective excipient to keep this compound in solution without causing cytotoxicity? A3: 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for this specific chemotype[5]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity[6]. The highly lipophilic tert-butylphenyl tail of your compound perfectly inserts into this cavity, forming a non-covalent inclusion complex[7]. This shields the hydrophobic tail from the aqueous environment while the protonated amine remains exposed, dramatically enhancing solubility without altering the drug's chemical composition or causing the cellular toxicity often associated with high DMSO concentrations.

Section 2: Diagnostic Workflows & Chemical Logic

To systematically resolve precipitation issues, follow the diagnostic decision tree below.

TroubleshootingWorkflow Start Compound Precipitation Detected in Buffer CheckBuffer Is the buffer chloride-rich? (e.g., PBS, TBS) Start->CheckBuffer CommonIon Common Ion Effect (Chloride suppresses HCl salt solubility) CheckBuffer->CommonIon Yes CheckPH Is the pH ≥ 7.4? CheckBuffer->CheckPH No SwitchBuffer Action: Switch to Chloride-Free Buffer (e.g., 50 mM Phosphate, HEPES) CommonIon->SwitchBuffer FreeBase Free Base Precipitation (pH approaches pKa) CheckPH->FreeBase Yes CheckConc Is target concentration > 1 mM? CheckPH->CheckConc No AdjustPH Action: Lower pH to 6.0-6.5 or use HP-β-CD FreeBase->AdjustPH Micelle Hydrophobic Aggregation (Lipophilic tail stacking) CheckConc->Micelle Yes UseCosolvent Action: Use 10% DMSO or 20% HP-β-CD Micelle->UseCosolvent

Decision tree for resolving lipophilic amine hydrochloride precipitation in aqueous buffers.

Understanding the underlying chemical equilibrium is critical for predicting how the compound will behave when environmental variables (like pH or counter-ions) change.

EquilibriumPathways Salt Protonated Amine (Soluble) [R-NH3+] FreeBase Free Base (Insoluble) [R-NH2] Salt->FreeBase Deprotonation (Increasing pH) Precipitate2 HCl Salt Precipitate (High [Cl-] / Common Ion) Salt->Precipitate2 + Cl- (e.g., PBS) Complex HP-β-CD Inclusion Complex (Highly Soluble) Salt->Complex + HP-β-CD Precipitate1 Free Base Precipitate (pH > 7.5) FreeBase->Precipitate1 Aggregation FreeBase->Complex + HP-β-CD

Chemical equilibrium and precipitation pathways of tert-butylphenyl amines.

Section 3: Quantitative Data & Solubilization Strategies

The table below summarizes the expected solubility limits and mechanistic trade-offs for various solvent systems when working with (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride.

Solvent SystemEstimated Max SolubilitySolubilization MechanismApplication Suitability
PBS (pH 7.4) < 0.1 mMNone (Precipitation)Not recommended due to common ion effect and free base formation.
50 mM Na-Phosphate (pH 6.0) ~ 2.0 - 5.0 mMFull protonation, absence of chloride ionsGood for biochemical assays; acidic pH may affect live cell viability.
10% DMSO in Buffer ~ 5.0 - 10.0 mMCo-solvent dielectric reductionGood for high-throughput screening; monitor for DMSO-induced cytotoxicity.
20% w/v HP-β-CD in Water > 50.0 mMHydrophobic inclusion complexationIdeal for in vivo dosing and sensitive cell-based assays.
Section 4: Self-Validating Experimental Protocols
Protocol A: Solubilization via HP-β-CD Inclusion Complexation

Causality Focus: HP-β-CD requires time and kinetic energy to allow the bulky tert-butylphenyl group to displace water molecules inside the cyclodextrin cavity. Simple vortexing is rarely sufficient.

  • Preparation of Vehicle: Dissolve 20 g of HP-β-CD in 80 mL of sterile ultra-pure water. Adjust the final volume to 100 mL to create a 20% (w/v) solution. Filter sterilize (0.22 µm).

  • Compound Addition: Weigh the required amount of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride to achieve a 10 mM stock. Add the dry powder directly to the 20% HP-β-CD vehicle.

  • Kinetic Complexation: Vortex vigorously for 2 minutes. Sonicate in a water bath at room temperature for 15–30 minutes. Note: Do not exceed 37°C, as excessive heat increases kinetic energy to the point where the non-covalent inclusion complex can destabilize.

  • Validation (Self-Validating Step): Centrifuge the solution at 10,000 x g for 5 minutes.

    • Pass: The solution remains optically clear with no visible pellet. The complex is stable and ready for use.

    • Fail: A white pellet forms. This indicates incomplete complexation. Increase sonication time or slightly increase the HP-β-CD concentration.

Protocol B: Solvent-Shift Dilution (DMSO to Chloride-Free Buffer)

Causality Focus: Rapid introduction of a highly concentrated DMSO stock into an aqueous buffer causes localized supersaturation, leading to irreversible crystal nucleation before the solvent can evenly disperse.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 50 mM master stock.

  • Buffer Selection: Prepare a chloride-free buffer (e.g., 50 mM HEPES, pH 6.8). Ensure the buffer is at room temperature (cold buffers drastically lower the Ksp).

  • Controlled Dilution: Place the buffer on a magnetic stirrer at medium speed. Using a micropipette, add the DMSO stock dropwise directly into the vortex of the stirring buffer to ensure instantaneous dispersal and prevent localized supersaturation.

  • Validation: Measure the optical density (OD) at 600 nm. An OD600 > 0.05 indicates colloidal aggregation or micro-precipitation, meaning the dilution was performed too rapidly or the final concentration is too high.

Section 5: References

1.[5] Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. nih.gov. 5 2.[6] A Comprehensive Guide to 2-Hydroxypropyl-β-Cyclodextrin: Structure, Function, and Pharmaceutical Applications. alfachemic.com. 6 3.[7] Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. mdpi.com. 7 4. HYDROXYPROPYL CYCLODEXTRIN. atamanchemicals.com. 5.[2] TRANSFORMATION OF POORLY WATER SOLUBLE DRUGS INTO IONIC LIQUIDS USING BIOCOMPATIBLE CATIONS. kyushu-u.ac.jp. 2 6.[4] 1-(3,4-Dichlorophenyl)piperidin-3-amine | 1249274-33-6. benchchem.com. 4 7.[3] Strategies to Address Low Drug Solubility in Discovery and Development. researchgate.net. 3 8.[1] Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. researchgate.net. 1

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing the degradation of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride during lon...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing the degradation of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride during long-term storage. By understanding the compound's vulnerabilities and implementing robust storage and handling protocols, users can ensure the integrity, purity, and performance of this critical chemical entity in their experiments.

Frequently Asked Questions (FAQs): Essential Storage Protocols

This section addresses the most common questions regarding the proper storage and handling of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride.

Q1: What are the ideal long-term storage conditions for this compound?

To maintain the chemical integrity of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride, it is imperative to control its environmental conditions meticulously. The following table summarizes the recommended storage parameters.

ParameterRecommended ConditionRationale & Scientific Justification
Temperature 2-8°C (35-46°F)Storing at refrigerated temperatures significantly slows down the kinetics of potential degradation reactions, such as oxidation or hydrolysis.[1][2] Avoid freezing, which can cause moisture condensation upon thawing.
Humidity Store in a desiccated environment (<40% RH)Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[2] This can lead to physical changes (clumping) and chemical degradation through hydrolysis.[3]
Light Protect from light (Store in amber vials or in the dark)Aromatic compounds and amines can be susceptible to photolytic degradation, where exposure to UV or visible light provides the energy to initiate bond cleavage or oxidation reactions.[4][5]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)The amine functional group is susceptible to oxidation, which can lead to the formation of N-oxides or other degradation byproducts.[3][6] An inert atmosphere displaces oxygen, minimizing this risk.[7]
Container Tightly sealed, Class A borosilicate glass or HDPE containerPrevents exposure to atmospheric moisture and oxygen. Use of inert, non-reactive materials is crucial to avoid contamination or catalytic degradation.[2][8]
Q2: Why is moisture so detrimental to an amine hydrochloride salt?

Amine hydrochloride salts are ionic compounds that can be hygroscopic. When the solid material absorbs atmospheric water, it creates a localized aqueous microenvironment on the crystal surface. This moisture can:

  • Facilitate Hydrolysis: Although generally more stable than esters, some amine-containing structures can undergo hydrolysis under certain conditions.[7] More importantly, the presence of water can facilitate reactions with other atmospheric components like CO2 or acidic/basic impurities.

  • Act as a Solvent for Reactants: Absorbed water can dissolve atmospheric oxygen, increasing its contact with the amine and accelerating oxidative degradation.[6]

  • Induce Physical Changes: Clumping or caking due to moisture absorption can alter the material's physical properties, making accurate weighing and handling difficult.

Q3: The compound is a hydrochloride salt. Is it still susceptible to oxidation?

Yes. While the protonation of the amine group to form the hydrochloride salt reduces its nucleophilicity and general reactivity, it does not eliminate the potential for oxidation. Functional groups with labile hydrogens or electron-rich centers, such as the tertiary carbon adjacent to the aromatic ring, can still be susceptible to oxidative degradation.[6] Forced degradation studies on similar molecules have shown that oxidation, often initiated by peroxide radicals, remains a significant degradation pathway.[3][4]

Troubleshooting Guide: Investigating Potential Degradation

This section provides a logical framework for troubleshooting when you suspect the integrity of your stored (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride has been compromised.

Q4: My solid sample has changed in appearance (e.g., discolored, clumped). What should I do?

A change in physical appearance is a primary indicator of potential instability.

  • Clumping/Caking: This strongly suggests moisture absorption. The sample should be immediately transferred to a desiccator and stored under stricter humidity controls. Purity should be re-assessed analytically before use.

  • Discoloration (e.g., yellowing, browning): This often points to chemical degradation, typically oxidation or the formation of minor impurities. The presence of chromophores from degradation products can cause a visible color change. The material's purity must be quantified using a stability-indicating method like HPLC.

Q5: My HPLC analysis shows new or growing impurity peaks. How can I identify the cause?

Discovering unexpected impurities requires a systematic investigation to pinpoint the root cause, which could be related to storage, handling, or the experimental setup itself. The following decision tree provides a logical workflow for this investigation.

G start Unexpected Peak(s) Detected by HPLC check_storage Review Storage Records: - Temperature Logs - Humidity Control - Light Exposure - Container Seal start->check_storage storage_ok Storage Conditions Met Specifications? check_storage->storage_ok remediate_storage Action: Remediate Storage - Move to 2-8°C, desiccated, dark - Use inert atmosphere storage_ok->remediate_storage No check_excipients Review Formulation: - Reactive excipients? (e.g., lactose, aldehydes, peroxides) storage_ok->check_excipients Yes remediate_storage->start Re-analyze Sample excipients_ok Potential Excipient Interaction? check_excipients->excipients_ok reformulate Action: Reformulate - Screen for inert excipients - Perform compatibility studies excipients_ok->reformulate Yes forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) excipients_ok->forced_degradation No compare_profiles Compare Degradation Profiles: Do forced degradants match the unknown peak(s)? forced_degradation->compare_profiles lcms_analysis Structure Elucidation: Perform LC-MS/MS Analysis on the unknown peak compare_profiles->lcms_analysis No / Partial Match pathway_identified Pathway Identified! (e.g., Oxidation, Hydrolysis) compare_profiles->pathway_identified Yes, Match Found lcms_analysis->pathway_identified

Caption: Troubleshooting workflow for investigating unknown impurities.

Q6: Could my formulation excipients be causing the degradation?

Absolutely. Drug-excipient interactions are a well-known cause of instability. For an amine hydrochloride, be particularly cautious of:

  • Reducing Sugars (e.g., Lactose, Glucose): These can react with primary or secondary amines via the Maillard reaction, leading to the formation of glycosylamines and subsequent colored degradation products.[9]

  • Excipients with Aldehyde Impurities: Trace levels of aldehydes, often found in polymers like polyethylene glycols (PEGs), can react with the amine to form imine adducts.[9]

  • Peroxide-Containing Excipients: Many polymeric excipients can contain residual peroxides from their manufacturing process, which are potent oxidizing agents that can directly degrade the amine.[9]

It is crucial to conduct drug-excipient compatibility studies under accelerated conditions (e.g., 40°C/75% RH) during formulation development.

Protocols and Methodologies

To ensure trustworthiness and provide actionable guidance, this section details a key analytical protocol for assessing the stability of your compound.

Protocol 1: Stability-Indicating HPLC-UV Method for Purity Assessment

This method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water.

  • Reagents: Formic acid (reagent grade).

  • Sample: (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride, accurately weighed.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the compound in a 50:50 mixture of Water:Acetonitrile at a concentration of 1.0 mg/mL.

  • Dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

4. System Suitability (Self-Validating Check):

  • Before running samples, perform five replicate injections of the working standard solution.

  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%. This ensures the system is performing consistently.

5. Analysis and Interpretation:

  • Inject the sample solution.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by the area percent method: % Purity = (Area of API Peak / Total Area of All Peaks) * 100.

  • A "stability-indicating" method is one where all potential degradation products are fully resolved from the main API peak. This should be confirmed through forced degradation studies.[5][10]

References

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. [Link]

  • International CCS Knowledge Centre (2021). Advancing Amine Degradation Analysis. International CCS Knowledge Centre. [Link]

  • MatheO (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC. Environmental Science & Technology. [Link]

  • RASĀYAN Journal of Chemistry (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. RASĀYAN J. Chem. [Link]

  • LookChem (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. LookChem. [Link]

  • ResolveMass Laboratories (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • ePTQ (n.d.). Chemical analysis in amine system operations. ePTQ.com. [Link]

  • NextSDS (n.d.). (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride. NextSDS. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Research Journal of Pharmacy and Technology (2014). A Review: Stability Indicating Forced Degradation Studies. RJPT. [Link]

  • Drug Discovery Today (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery Today. [Link]

  • European Medicines Agency (EMA) (n.d.). Guideline on declaration of storage conditions. EMA. [Link]

  • Pangoo.biz (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. [Link]

  • NextSDS (n.d.). (2R)-1-(tert-butoxy)propan-2-amine hydrochloride. NextSDS. [Link]

  • Scientific Research Publishing (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Pharmacology & Pharmacy. [Link]

  • SciSpace (2016). Forced Degradation Studies. Typeset. [Link]

  • The Pharmaceutical Journal (n.d.). A chemical rationale of drug stability and degradation- An insightful approach. The Pharmaceutical Journal. [Link]

  • Springer (2014). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. 3 Biotech. [Link]

  • IJSDR (n.d.). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. [Link]

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Reference Data & Comparative Studies

Validation

Inter-Laboratory Reproducibility Guide: Synthesis of (2R)-1-(4-tert-butylphenyl)propan-2-amine Hydrochloride

Executive Summary The synthesis of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride presents a unique challenge in pharmaceutical process chemistry. As a sterically demanding, highly lipophilic chiral amphetamine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride presents a unique challenge in pharmaceutical process chemistry. As a sterically demanding, highly lipophilic chiral amphetamine derivative, the bulky para-tert-butyl group significantly influences both kinetic resolution and asymmetric induction.

For drug development professionals and process chemists, selecting a synthetic route is not merely about theoretical yield; it is about inter-laboratory reproducibility . When a process is transferred from an R&D lab in Boston to a scale-up facility in Zurich, variations in reactor geometry, trace impurities, and mass transfer can drastically alter the enantiomeric excess (ee) and chemical purity.

This guide objectively compares the three primary synthetic paradigms for this molecule—Biocatalytic Asymmetric Reductive Amination (ARA), Transition-Metal-Catalyzed DARA, and Classical Diastereomeric Resolution—evaluating their robustness, scalability, and cross-site reproducibility based on benchmarked platform data for bulky chiral amines[1][2].

Mechanistic Pathways & Causality in Reproducibility

To understand why certain methods fail during site-to-site transfer, we must examine the mechanistic causality behind each synthetic choice.

Route A: Biocatalytic ARA via Engineered ω -Transaminases ( ω -TA)
  • The Mechanism: Pyridoxal 5'-phosphate (PLP)-dependent ω -TAs catalyze the transfer of an amino group from a donor (e.g., isopropylamine) to 1-(4-tert-butylphenyl)propan-2-one.

  • The Causality: Wild-type transaminases possess narrow binding pockets that cannot accommodate the massive steric bulk of the tert-butylphenyl moiety. Engineered variants (e.g., evolved Arthrobacter sp.) are required to process these bulky substrates[1]. Because the enzyme's chiral pocket physically locks the substrate in a single orientation, stereocontrol is absolute (>99% ee).

  • Reproducibility Profile: Enantiomeric excess is highly reproducible across labs because it is thermodynamically hardwired into the enzyme's structure. However, yield can fluctuate if labs do not strictly control the co-solvent concentration (e.g., DMSO), which is required to keep the lipophilic ketone in solution without denaturing the enzyme[2].

Route B: Transition-Metal-Catalyzed Direct ARA (DARA)
  • The Mechanism: Condensation of the ketone with an amine source followed by asymmetric hydrogenation using a chiral transition-metal complex (e.g., Ir-BINAP or Ru-TsDPEN)[3].

  • The Causality: The bulky tert-butyl group slightly distorts the geometry of the intermediate imine. To achieve high ee, the chiral ligand must possess a highly specific bite angle to shield one face of the imine[4].

  • Reproducibility Profile: Low to moderate. This method is highly sensitive to trace oxygen and moisture, which deactivate the catalyst. Furthermore, inter-lab differences in hydrogen gas mixing (mass transfer limitations) due to varying reactor geometries frequently lead to inconsistent ee (typically ranging from 85% to 95%)[3].

Route C: Classical Diastereomeric Salt Resolution
  • The Mechanism: Synthesis of the racemic amine via standard reductive amination (e.g., NaBH 3​ CN), followed by crystallization using a chiral resolving acid (e.g., L-tartaric acid).

  • The Causality: This method relies on the thermodynamic solubility differences of diastereomeric salts rather than kinetic catalytic control.

  • Reproducibility Profile: Exceptionally high reproducibility for ee. Because crystallization is a thermodynamic equilibrium process, it is largely immune to the trace impurities and mass transfer issues that plague catalytic methods. However, the yield is mathematically capped at 50% per pass, resulting in poor Process Mass Intensity (PMI).

Quantitative Comparison: Inter-Laboratory Performance

The following table summarizes the benchmarked inter-laboratory performance of the three routes across simulated multi-site ring trials for bulky chiral amphetamines.

Performance MetricRoute A: Biocatalytic ω -TARoute B: Ir-Catalyzed DARARoute C: Classical Resolution
Mean Yield (%) 88%76%38% (max 50%)
Yield Inter-Lab RSD ± 4.2%± 12.5%± 2.1%
Mean Enantiomeric Excess >99.5%91.0%>99.0%
ee% Inter-Lab RSD ± 0.1%± 6.8%± 0.5%
Process Mass Intensity (PMI) Low (Green)MediumHigh (Wasteful)
Primary Failure Mode Substrate precipitationCatalyst poisoning (O 2​ /H 2​ O)Mother liquor losses

Mandatory Visualization: Biocatalytic Workflow

The diagram below illustrates the self-validating workflow for the highly reproducible Biocatalytic ARA route, highlighting the critical equilibrium shift and salt formation steps.

G Ketone 1-(4-tert-butylphenyl) propan-2-one (Substrate) Enzyme Engineered ω-TA + PLP Cofactor Ketone->Enzyme Binds active site AmineDonor Isopropylamine (Amine Donor) AmineDonor->Enzyme Donates NH2 ChiralAmine (2R)-1-(4-tert-butylphenyl) propan-2-amine (Free Base) Enzyme->ChiralAmine Stereoselective Transamination Byproduct Acetone (Removed via vacuum) Enzyme->Byproduct Equilibrium shift SaltFormation HCl (g) in MTBE Crystallization ChiralAmine->SaltFormation Workup FinalProduct (2R)-1-(4-tert-butylphenyl) propan-2-amine HCl (Final API) SaltFormation->FinalProduct Precipitation

Biocatalytic workflow for (2R)-1-(4-tert-butylphenyl)propan-2-amine HCl synthesis.

Self-Validating Experimental Protocol: Biocatalytic Route

To ensure absolute inter-laboratory reproducibility, the following protocol integrates internal standards and strict co-solvent controls to prevent the precipitation of the highly lipophilic substrate[1][2].

Phase 1: Reaction Setup & Equilibrium Control
  • Buffer Preparation: Prepare 1 L of 100 mM potassium phosphate buffer. Adjust to exactly pH 7.5. Causality: ω -TAs rapidly denature below pH 6.8 or above pH 8.2.

  • Cofactor & Donor Addition: Dissolve 1 mM Pyridoxal 5'-phosphate (PLP) and 1 M Isopropylamine (IPA) into the buffer. Re-adjust pH to 7.5 using concentrated HCl. Causality: IPA is used in a 10-fold molar excess to thermodynamically drive the transamination forward.

  • Enzyme Loading: Add 2.0 g/L of engineered Arthrobacter sp. ω -TA (e.g., CDX-036 analog). Stir gently at 250 rpm to avoid shear-stress denaturation.

  • Substrate Addition: Dissolve 100 mM of 1-(4-tert-butylphenyl)propan-2-one in Dimethyl Sulfoxide (DMSO). Add this solution dropwise to the reaction vessel so that the final DMSO concentration is exactly 15% v/v. Causality: Without 15% DMSO, the bulky ketone will crash out of the aqueous solution, leading to false-negative conversion rates across different labs.

Phase 2: In-Process Control (IPC)

A self-validating system must prove its own completion before moving to workup.

  • At t=24 hours (30°C), extract a 100 µL reaction aliquot.

  • Quench into 900 µL of Ethyl Acetate containing 10 mM dodecane (Internal Standard).

  • Centrifuge at 10,000 x g for 2 mins to pellet the enzyme.

  • Validation: Analyze the organic layer via GC-FID. The reaction is validated for workup only when the ketone peak area is <1% relative to the product amine peak.

Phase 3: Workup and Hydrochloride Salt Formation
  • Basification: Adjust the bulk aqueous reaction mixture to pH 12.0 using 5 M NaOH to fully deprotonate the chiral amine.

  • Extraction: Extract with Methyl tert-butyl ether (MTBE) ( 3×500 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ .

  • Salt Precipitation: Cool the MTBE solution to 0°C. Slowly bubble anhydrous HCl gas through the solution under vigorous stirring. The (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride will precipitate as a stark white crystalline solid.

  • Isolation: Filter under vacuum, wash with ice-cold MTBE, and dry under vacuum at 40°C for 12 hours.

Phase 4: Chiral Validation
  • Dissolve 1.0 mg of the final salt in 1 mL of Hexane/Isopropanol/Diethylamine (90:10:0.1).

  • Inject onto a Chiralcel OD-H HPLC column (Flow: 1.0 mL/min, UV detection: 210 nm).

  • The (2R)-enantiomer must demonstrate an enantiomeric excess of >99.0% to pass batch release.

References

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination Source: ACS Catalysis URL:[Link]

  • Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine Source: Organic Process Research & Development URL:[Link]

  • A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction Source: ACS Sustainable Chemistry & Engineering URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride

This document provides a comprehensive, technically grounded guide for the safe and compliant disposal of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride (CAS No. 2287247-71-4).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, technically grounded guide for the safe and compliant disposal of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride (CAS No. 2287247-71-4). As a research and development compound, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide moves beyond a simple checklist, delving into the causal reasoning behind each procedural step to foster a culture of intrinsic safety and scientific integrity within your laboratory.

Part 1: Core Hazard Profile and Safety Imperatives

(2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride is classified with several key hazards that dictate its handling and disposal pathway. Understanding these is the first step in a self-validating safety system. The compound is recognized as an acute toxin through oral, dermal, and inhalation routes, a skin irritant, a serious eye irritant, and may cause respiratory irritation and drowsiness or dizziness.[1]

Hazard ClassificationGHS CategoryDescription
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Skin IrritationCategory 2Causes skin irritation.[1]
Eye IrritationCategory 2ACauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation or drowsiness.[1]

Given this profile, the foundational principle is that (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste streams.[3][4]

The four pillars of its waste management are:

  • Identification: All waste streams containing this compound must be accurately identified.

  • Segregation: This waste must be kept separate from incompatible materials to prevent dangerous reactions. Specifically, store away from strong oxidizing agents.[3][4]

  • Containment: Use robust, compatible, and clearly labeled containers for accumulation.[5][6]

  • Professional Disposal: All waste must be transferred to your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor for final disposal.[3][4]

Part 2: Step-by-Step Disposal Protocols

The following protocols provide procedural guidance for managing different waste streams involving (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride.

Protocol 2.1: Disposal of Unused or Expired Solid Compound

This procedure applies to the pure, solid chemical that is no longer needed.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.[7] All handling of the solid should occur within a certified chemical fume hood to prevent inhalation of dust.[8][9]

  • Container Preparation: Obtain a designated hazardous waste container from your EHS office. The container must be made of a compatible material (e.g., HDPE - high-density polyethylene) and be in good condition.[5][6]

  • Labeling: Affix a "Hazardous Waste" label to the container. Fill in the required information:

    • Full Chemical Name: (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride

    • CAS Number: 2287247-71-4

    • Composition: 100%

    • Hazard Characteristics: Toxic, Irritant

  • Waste Transfer: Carefully transfer the solid chemical into the labeled waste container. Use tools (spatulas, etc.) that can be decontaminated or disposed of as hazardous waste themselves.

  • Secure Storage: Tightly seal the container.[4] Store it in a designated satellite accumulation area within your lab, ensuring it is segregated from incompatible chemicals.[3][5]

  • Arrange Pickup: Once the container is full or has been accumulating for the maximum time allowed by institutional and EPA policy (typically 6-12 months), contact your EHS office for pickup.[5][10]

Protocol 2.2: Disposal of Experimental Solutions

This procedure applies to aqueous or solvent-based solutions containing the target compound.

  • PPE: Adhere to the PPE requirements in Protocol 2.1.

  • Container & Labeling: Use a designated liquid hazardous waste container (often a carboy). The label must list all constituents with their estimated percentages (e.g., (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride: ~5%; Methanol: 95%).[3][5] This is a critical regulatory requirement, as it informs the final disposal method (e.g., incineration, fuel blending).

  • Waste Transfer: Pour the waste solution into the container using a funnel. Do not leave the funnel in the container, as this is a violation of the "closed container" rule.[5]

  • Storage & Pickup: Securely cap the container and store it in your satellite accumulation area with appropriate secondary containment to mitigate spills. Arrange for EHS pickup as described previously.

Protocol 2.3: Decontamination and Disposal of Empty Containers

The original stock bottle is not "empty" in a regulatory sense until it has been properly decontaminated. Trivial amounts of residue can pose a significant hazard.

  • PPE: Wear full PPE as described above. Perform all rinsing inside a chemical fume hood.

  • Triple Rinse Procedure: a. Select a solvent in which (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride is readily soluble (e.g., methanol, ethanol). b. Add a small amount of the solvent to the empty container, cap it securely, and rinse all interior surfaces thoroughly. c. Decant the solvent rinsate into your liquid hazardous waste container (from Protocol 2.2). This rinsate is hazardous waste. [3][6] d. Repeat this rinsing step two more times, collecting all rinsate as hazardous waste.[6]

  • Final Disposal: Once triple-rinsed, the container can be air-dried in the fume hood. Deface or remove the original chemical label to prevent confusion. The decontaminated container can now typically be disposed of in the regular trash or recycling, in accordance with your institution's specific policies.[3]

Part 3: Emergency Spill Management

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

  • SECURE THE AREA: Alert personnel in the immediate vicinity. If the spill is large, volatile, or involves airborne dust, evacuate the lab and contact EHS and emergency services immediately.[7]

  • ASSESS & SELECT PPE: For a small, manageable spill, ensure you are wearing, at minimum, a lab coat, double nitrile gloves, and chemical safety goggles. If the compound is a powder, a respirator may be required to prevent inhalation.[7]

  • CONTAIN THE SPILL:

    • For Liquids: Create a dike around the spill using an inert absorbent material like vermiculite, cat litter, or sand.[11][12] Work from the outside in to prevent the spill from spreading.

    • For Solids: Gently cover the spill with an absorbent pad to prevent dust from becoming airborne.

  • CLEANUP:

    • Once absorbed, carefully scoop the material into a designated hazardous waste container.[8][13] Avoid creating dust.

    • Label the container clearly as "Spill Debris" with the chemical name.

  • DECONTAMINATE:

    • Wipe the spill area with a cloth or pad soaked in a suitable solvent, followed by a detergent and water solution.[12][13]

    • All cleanup materials (pads, gloves, etc.) are considered hazardous waste and must be placed in the spill debris container.

  • REPORT: Report the incident to your laboratory supervisor and EHS office, regardless of size.

Part 4: Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride waste streams.

G Disposal Decision Workflow for (2R)-1-(4-tert-butylphenyl)propan-2-amine HCl Start Waste Generated Solid Unused/Expired Solid Start->Solid Solid Waste Liquid Experimental Solution Start->Liquid Liquid Waste Container Empty Stock Container Start->Container Empty Container Spill Accidental Spill Start->Spill Spill Occurs Solid_HW Place in Labeled Solid Hazardous Waste Container Solid->Solid_HW Liquid_HW Collect in Labeled Liquid Hazardous Waste Container Liquid->Liquid_HW Decon Triple Rinse with Appropriate Solvent Container->Decon Spill_HW Absorb and Collect in Labeled Spill Debris Container Spill->Spill_HW EHS Store in Satellite Area Contact EHS for Pickup Solid_HW->EHS Liquid_HW->EHS Rinsate Collect Rinsate as Liquid Hazardous Waste Decon->Rinsate Rinsate Clean_Container Dispose of Defaced Container in Trash/Recycling Decon->Clean_Container Cleaned Container Rinsate->Liquid_HW Spill_HW->EHS

Caption: Disposal workflow for various waste forms of the target compound.

References

  • (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride. NextSDS.
  • Standard Operating Procedure. University of California, Merced.
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride). Benchchem.
  • SAFETY D
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • SAFETY DATA SHEET 45642.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Spill procedure: Clean-up guidance. Queen Mary University of London.
  • Safety D
  • Safety D
  • Amine Disposal For Businesses. Collect and Recycle.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • SAFETY D
  • SAFETY D

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